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  • Product: 2,4-Dimethyl-3-pentanol acetate
  • CAS: 84612-74-8

Core Science & Biosynthesis

Foundational

Chemical Structure, Physical Properties, and Synthetic Utility of 2,4-Dimethyl-3-pentanol Acetate: A Technical Guide

Executive Summary 2,4-Dimethyl-3-pentanol acetate (CAS: 84612-74-8), systematically known as 2,4-dimethylpentan-3-yl acetate, is a highly branched, sterically encumbered secondary ester. While structurally simple, the di...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,4-Dimethyl-3-pentanol acetate (CAS: 84612-74-8), systematically known as 2,4-dimethylpentan-3-yl acetate, is a highly branched, sterically encumbered secondary ester. While structurally simple, the di-isopropyl substitution flanking the central acetate-bearing carbon imparts unique thermochemical stability, distinct olfactory characteristics, and specialized utility in asymmetric synthesis. This whitepaper provides an in-depth analysis of its structural dynamics, physical properties, and field-proven synthetic applications, specifically focusing on its role as a bulky auxiliary in stereoselective olefination.

Structural Dynamics and Steric Shielding

The molecular architecture of 2,4-dimethyl-3-pentanol acetate is defined by extreme steric crowding. The C3 carbon is bonded to an acetoxy group and symmetrically flanked by two bulky isopropyl groups at C2 and C4. This structural motif creates a highly shielded microenvironment around the ester carbonyl.

In synthetic applications, this steric bulk is not merely a physical property but a reactive determinant: it dictates the conformation of transition states, effectively blocking undesired nucleophilic attacks and enforcing rigid stereocontrol during enolate formation.

G A 2,4-Dimethyl-3-pentanol Acetate Core B Isopropyl Group (C2) A->B C2 Attachment C Isopropyl Group (C4) A->C C4 Attachment D Acetate Group (C3) A->D C3 Attachment E Steric Shielding B->E Induces C->E Induces F Stereoselective Enolate Formation D->F Participates in E->F Enables

Logical flow of steric shielding enabling stereoselective enolate formation.

Physical and Thermochemical Properties

The physical properties of 2,4-dimethyl-3-pentanol acetate reflect its highly branched aliphatic nature, resulting in lower density and specific boiling characteristics compared to linear isomers.

Quantitative Data Summary
PropertyValueMethod/ConditionSource
IUPAC Name 2,4-dimethylpentan-3-yl acetateComputed[PubChem][1]
CAS Registry Number 84612-74-8Experimental[NIST][2]
Molecular Formula C9H18O2Computed[PubChem][1]
Molecular Weight 158.24 g/mol Computed[PubChem][1]
Boiling Point 154.3 °C@ 760 mmHg[Chemsrc][3]
Density 0.87 g/cm³Standard Conditions[Chemsrc][3]
Thermochemical Decomposition

The steric bulk of this compound also influences its thermal stability. Gas-phase kinetic studies demonstrate that 2,4-dimethyl-3-pentyl acetate undergoes thermal decomposition at elevated temperatures (650–710 K) to yield acetic acid and 2,4-dimethyl-2-pentene[4].

Mechanistic Causality: This specific elimination pathway is driven by the relief of steric strain. The bulky isopropyl groups lower the activation energy for the transition state of the cyclic six-membered elimination (Maccoll's mechanism for ester pyrolysis), thermodynamically favoring the formation of the highly substituted alkene over less branched alternatives.

Applications in Asymmetric Synthesis

The extreme steric shielding of the 2,4-dimethyl-3-pentyl group makes this acetate an exceptional candidate for generating bulky enolates. In advanced asymmetric synthesis, specifically the Peterson olefination, the lithium enolate of 2,4-dimethyl-3-pentyl α-trimethylsilanylacetate is utilized to achieve high enantioselectivity when reacted with substituted cyclohexanones[5].

The bulky ester group prevents undesired side reactions and enforces a rigid transition state when complexed with external chiral ligands, allowing for the precise transfer of axial chirality to central chirality.

G S1 Step 1: Esterification 2,4-Dimethyl-3-pentanol + Acetyl Chloride S2 Step 2: Enolization Lithium cyclohexylisopropylamide (LICA) S1->S2 Yields Acetate Ester S3 Step 3: Silylation Trimethylchlorosilane (TMSCl) S2->S3 Forms Lithium Enolate S4 Step 4: Peterson Olefination Reaction with Cyclohexanones S3->S4 Yields α-TMS-acetate S5 Product: Chiral Olefins (High Enantioselectivity) S4->S5 Chiral Ligand Mediated

Step-by-step workflow for synthesizing and utilizing the acetate in Peterson olefination.

Experimental Protocols: Self-Validating Synthesis Workflow

Protocol: Synthesis of 2,4-Dimethyl-3-pentyl α-Trimethylsilanylacetate [5] Objective: To synthesize the bulky silylated acetate precursor for asymmetric olefination. Causality: The use of LICA (lithium cyclohexylisopropylamide) instead of standard LDA is critical here. LICA accommodates the extreme steric bulk of the substrate during enolization without acting as a competing nucleophile.

Step-by-Step Methodology:

  • Esterification : React 1.0 eq of 2,4-dimethyl-3-pentanol with 1.2 eq of acetyl chloride in the presence of triethylamine in anhydrous dichloromethane (DCM) at 0 °C. Stir for 4 hours, wash with dilute HCl, dry over MgSO 4​ , and concentrate to yield 2,4-dimethyl-3-pentyl acetate.

  • Enolization : In a flame-dried flask under argon, prepare a solution of LICA in anhydrous THF at -78 °C. Slowly add the 2,4-dimethyl-3-pentyl acetate dropwise. Stir for 45 minutes to ensure complete formation of the lithium enolate.

  • Self-Validation Check : To ensure the protocol is self-validating, quench a 0.5 mL aliquot of the intermediate enolate with D 2​ O. Subsequent 1 H-NMR analysis must show >95% deuterium incorporation at the α-carbon, confirming quantitative enolization before proceeding.

  • Silylation : Add 1.1 eq of trimethylchlorosilane (TMSCl) dropwise to the enolate solution at -78 °C.

  • Workup & Isolation : Allow the reaction mixture to warm to room temperature. Quench with saturated aqueous NaHCO 3​ . Extract with diethyl ether, dry the organic layer, and purify via vacuum distillation to isolate 2,4-dimethyl-3-pentyl α-trimethylsilanylacetate (approx. 74% yield).

Olfactory Properties and Fragrance Engineering

In the realm of fragrance engineering, the volatility and receptor-binding affinity of esters dictate their utility. While many structurally related esters (e.g., 2,4-dimethyl-3-pentyl propionate or crotonate) are utilized as malodor neutralizers due to their low inherent odor, 2,4-dimethyl-3-pentanol acetate is explicitly excluded from neutralizer formulations[6].

Causality in Fragrance Design: The exclusion is due to its "powerful inherent odor." Rather than neutralizing malodors via cross-adaptation or chemical complexation, its high vapor pressure and strong olfactory receptor affinity overpower competing odorants. This makes the acetate highly valuable as an active, dominant top-note fragrance compound rather than a passive masking agent.

References

  • Title : 2,4-Dimethyl-3-pentanol acetate - the NIST WebBook Source : National Institute of Standards and Technology (NIST) URL : 2

  • Title : 2,4-DIMETHYL-3-PENTANOL ACETATE | CAS#:84612-74-8 Source : Chemsrc URL : 3

  • Title : 2,4-Dimethyl-3-pentanol acetate | C9H18O2 | CID 145036 Source : PubChem (National Institutes of Health) URL : 1

  • Title : EP1239890A2 - Odor neutralizers Source : Google Patents (European Patent Office) URL : 6

  • Title : External Chiral Ligand-Mediated Enantioselective Peterson Reaction of α-Trimethylsilanylacetate with Substituted Cyclohexanones Source : Organic Letters (ACS Publications) URL : 5

  • Title : The Journal of Physical Chemistry 1967 Volume 71 No. 9 (Thermal Decomposition Kinetics) Source : Journal of Physical Chemistry URL : 4

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis and Mechanistic Pathways of 2,4-Dimethyl-3-pentanol Acetate

Abstract: This technical guide provides a comprehensive examination of the synthesis of 2,4-dimethyl-3-pentanol acetate, a representative ester derived from a sterically hindered secondary alcohol. Addressed to researche...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive examination of the synthesis of 2,4-dimethyl-3-pentanol acetate, a representative ester derived from a sterically hindered secondary alcohol. Addressed to researchers and professionals in organic synthesis and drug development, this document elucidates the core reaction mechanism—nucleophilic acyl substitution—and explores the nuances of both base- and acid-catalyzed pathways. By integrating detailed mechanistic diagrams, a robust experimental protocol, and a discussion of the underlying chemical principles, this guide serves as an authoritative resource for the practical execution and theoretical understanding of this esterification.

Introduction and Strategic Considerations

The synthesis of esters is a cornerstone of organic chemistry, with broad applications ranging from the development of pharmaceuticals to the creation of flavor and fragrance compounds. 2,4-Dimethyl-3-pentanol acetate (CAS 84612-74-8) serves as an excellent model for studying the esterification of secondary alcohols, where steric hindrance can play a significant role in reaction kinetics and yield.[1] The primary route to this compound involves the reaction of 2,4-dimethyl-3-pentanol with an acetylating agent.

The choice of acetylating agent is a critical first step. While acetyl chloride is highly reactive, its reaction produces corrosive hydrogen chloride gas. Acetic anhydride is a less aggressive, high-boiling liquid that is easier to handle and is often the preferred reagent. Its byproduct, acetic acid, is less volatile and can be readily neutralized.[2] This guide will focus on the use of acetic anhydride for the synthesis of 2,4-dimethyl-3-pentanol acetate.

The Core Reaction: Nucleophilic Acyl Substitution

The formation of 2,4-dimethyl-3-pentanol acetate from 2,4-dimethyl-3-pentanol and acetic anhydride is a classic example of a Nucleophilic Acyl Substitution reaction. The general principle involves the attack of a nucleophile (the alcohol) on the electrophilic carbonyl carbon of the acylating agent (the anhydride).[3] This process proceeds via a tetrahedral intermediate, followed by the elimination of a leaving group.[4]

The overall transformation is as follows:

G cluster_0 Overall Reaction Reactant1 2,4-Dimethyl-3-pentanol Reactant2 + Acetic Anhydride Catalyst Catalyst Product → 2,4-Dimethyl-3-pentanol acetate Byproduct + Acetic Acid

Figure 1. General reaction scheme for the synthesis of 2,4-dimethyl-3-pentanol acetate.

The uncatalyzed reaction is typically slow, especially with a secondary alcohol like 2,4-dimethyl-3-pentanol. Therefore, a catalyst is employed to increase the rate of reaction by providing an alternative, lower-energy pathway.

Catalytic Mechanisms in Detail

The efficiency and success of the esterification hinge on the appropriate use of a catalyst. Both basic and acidic catalysts can be employed, each operating through a distinct mechanism.

Base-Catalyzed Mechanism (DMAP/Pyridine)

For sterically hindered alcohols, base catalysis is often the method of choice. While pyridine can be used, 4-(Dimethylamino)pyridine (DMAP) is a superior nucleophilic catalyst that can increase reaction rates by several orders of magnitude.[5]

Causality of Catalyst Choice: DMAP is more nucleophilic than the alcohol and more reactive towards the anhydride. It functions by first attacking the acetic anhydride to form a highly reactive N-acylpyridinium ion.[6] This intermediate is significantly more electrophilic than acetic anhydride itself, making it highly susceptible to attack by the sterically hindered alcohol. Pyridine or another non-nucleophilic base (like triethylamine) is often added to scavenge the acetic acid byproduct, preventing the protonation of the catalyst and driving the equilibrium toward the products.[7]

The stepwise mechanism is detailed below:

G cluster_0 DMAP-Catalyzed Acetylation A 1. Catalyst Activation DMAP attacks acetic anhydride. B 2. Formation of Acylpyridinium Ion A highly reactive intermediate is formed. A->B Fast C 3. Nucleophilic Attack Alcohol attacks the activated intermediate. B->C Rate-determining step D 4. Tetrahedral Intermediate C->D E 5. Product Formation DMAP is regenerated, ester is formed. D->E Collapse of intermediate F 6. Acid Neutralization Pyridine/Base neutralizes acetic acid byproduct. E->F

Figure 2. Logical flow of the DMAP-catalyzed esterification mechanism.
Acid-Catalyzed Mechanism

Alternatively, a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) can be used. This pathway is analogous to the Fischer esterification.

Mechanism of Action: The acid catalyst protonates one of the carbonyl oxygens of the acetic anhydride. This protonation significantly increases the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack by the relatively weak nucleophile, 2,4-dimethyl-3-pentanol.[8][9]

The stepwise acid-catalyzed mechanism is as follows:

G cluster_1 Acid-Catalyzed Acetylation A_acid 1. Protonation of Anhydride Carbonyl oxygen is protonated by H⁺. B_acid 2. Activation of Carbonyl Increases electrophilicity. A_acid->B_acid C_acid 3. Nucleophilic Attack Alcohol attacks the activated carbonyl. B_acid->C_acid D_acid 4. Tetrahedral Intermediate C_acid->D_acid E_acid 5. Proton Transfer D_acid->E_acid F_acid 6. Elimination & Deprotonation Leaving group (acetic acid) departs. Catalyst (H⁺) is regenerated. E_acid->F_acid

Figure 3. Logical flow of the acid-catalyzed esterification mechanism.

While effective, acid catalysis can sometimes lead to side reactions, such as elimination (dehydration) of the secondary alcohol, particularly at elevated temperatures. For this reason, the milder conditions of the DMAP-catalyzed method are often preferred for sensitive or sterically demanding substrates.

Experimental Protocol: A Self-Validating System

The following is a representative, field-proven protocol for the synthesis of 2,4-dimethyl-3-pentanol acetate via base-catalyzed acetylation. This protocol is designed to be self-validating, with clear steps for reaction, workup, and purification.

Reagents and Equipment

Data Presentation: Reagent Table

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Role
2,4-Dimethyl-3-pentanol116.205.81 g (6.9 mL)50.0Substrate
Acetic Anhydride102.097.66 g (7.1 mL)75.0 (1.5 eq)Acetylating Agent
Pyridine (Anhydrous)79.107.91 g (8.1 mL)100.0 (2.0 eq)Catalyst & Base
Dichloromethane (DCM)84.9350 mL-Solvent
1 M Hydrochloric Acid36.46~100 mL-Workup
Saturated NaHCO₃ (aq)84.01~50 mL-Workup
Brine (Saturated NaCl)58.44~50 mL-Workup
Anhydrous MgSO₄120.37~5 g-Drying Agent

Equipment: 250 mL round-bottom flask, magnetic stirrer, reflux condenser with drying tube, separatory funnel, rotary evaporator, distillation apparatus (optional).

Experimental Workflow
Figure 4. Step-by-step experimental workflow for synthesis and purification.
Step-by-Step Methodology
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-dimethyl-3-pentanol (5.81 g, 50.0 mmol) and 50 mL of anhydrous dichloromethane (DCM). Place the flask in an ice-water bath to cool.

  • Catalyst/Base Addition: Add anhydrous pyridine (7.91 g, 100.0 mmol) to the cooled solution.

  • Reagent Addition: Slowly add acetic anhydride (7.66 g, 75.0 mmol) dropwise to the stirred solution over 10-15 minutes. Ensure the temperature remains below 10 °C during the addition.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting alcohol.

  • Workup - Quenching: After the reaction is complete, cool the flask again in an ice bath and slowly add 50 mL of cold water to quench any unreacted acetic anhydride.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Add another 50 mL of DCM. Wash the organic layer sequentially with:

    • 2 x 50 mL of 1 M HCl to remove pyridine (the pyridinium hydrochloride salt is water-soluble).

    • 2 x 50 mL of saturated sodium bicarbonate solution to neutralize acetic acid.

    • 1 x 50 mL of brine to remove residual water.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The crude 2,4-dimethyl-3-pentanol acetate can be purified by fractional distillation under reduced pressure to obtain a clear, colorless liquid.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), ¹H NMR, and Infrared (IR) Spectroscopy.

Safety and Handling Precautions

  • Acetic Anhydride: Corrosive and a lachrymator. Reacts with water. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Pyridine: Toxic, flammable, and has a strong, unpleasant odor. It is a suspected carcinogen. All handling must be done within a fume hood.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.

  • General: The initial reaction of acetic anhydride is exothermic. Proper cooling during addition is crucial to control the reaction rate.

Conclusion

The synthesis of 2,4-dimethyl-3-pentanol acetate provides an instructive case study in the esterification of sterically hindered secondary alcohols. The reaction proceeds via a nucleophilic acyl substitution mechanism, which can be effectively catalyzed by either acid or, more preferably, a nucleophilic base like DMAP or pyridine. The base-catalyzed route, particularly with DMAP, offers mild reaction conditions and high efficiency by proceeding through a highly reactive N-acylpyridinium intermediate. The provided experimental protocol, grounded in established chemical principles, offers a reliable and systematic approach for researchers to synthesize and purify this and similar ester compounds.

References

  • Chemistry LibreTexts. (2023, January 22). Acid Anhydrides react with alcohols to form esters. Retrieved from [Link][10]

  • Manjarrez, L., Ballinas, M. L., Celzard, A., & Gonzalez, G. (n.d.). Esterification mechanism of alcohols using acetic anhydride and 4-dimethylaminopyridine (DMAP) as a catalyst. ResearchGate. Retrieved from [Link][6]

  • Ashenhurst, J. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Retrieved from [Link][4]

  • Solis, R. R. (2014). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV. Retrieved from [Link][5]

  • Chemsrc. (2025, August 20). 2,4-DIMETHYL-3-PENTANOL ACETATE. Retrieved from [Link][2]

  • Oregon State University. (2020, February 7). Nucleophilic Acyl Substitution. Retrieved from [Link][3]

  • Sessions, A. L. (n.d.). Acetate derivatives of alcohols. Caltech GPS. Retrieved from [Link]

  • Florit, F., & Copelli, S. (2022). Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol. Chemical Engineering Transactions, 91, 145-150. [Link][8]

  • Swanson, J. W., & Coss, J. (1940). Preparation of Acetic Esters of Some Higher Alcohols. Proceedings of the Iowa Academy of Science, 47(1), 173-176. Retrieved from [Link][9]

  • National Institute of Standards and Technology. (n.d.). 2,4-Dimethyl-3-pentanol acetate. NIST Chemistry WebBook. Retrieved from [Link][1]

Sources

Foundational

Thermodynamic Stability of 2,4-Dimethyl-3-Pentanol Acetate in Solution: A Structural and Kinetic Paradigm

Executive Summary In the fields of drug development and advanced organic synthesis, the thermodynamic and kinetic stability of ester linkages in solution is a critical parameter. While standard aliphatic esters are highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of drug development and advanced organic synthesis, the thermodynamic and kinetic stability of ester linkages in solution is a critical parameter. While standard aliphatic esters are highly susceptible to aqueous hydrolysis, sterically hindered variants offer profound resistance. This whitepaper provides an in-depth technical analysis of 2,4-dimethyl-3-pentanol acetate (CAS: 84612-74-8), also known as diisopropylcarbinyl acetate. By examining its transition-state destabilization, solvent-dependent thermodynamics, and self-validating quantification methodologies, we establish a framework for utilizing hyper-hindered acetates as ultra-stable linkers and chiral auxiliaries.

Structural Mechanics and Transition State Destabilization

The core mechanism behind the extreme thermodynamic stability of 2,4-dimethyl-3-pentanol acetate lies in its unique steric topography. The alcohol moiety is derived from diisopropylcarbinol. According to the , this molecule has a molecular weight of 158.24 g/mol and features two bulky isopropyl groups flanking the α -carbon of the ester linkage[1].

In a standard ester hydrolysis reaction, a nucleophile (such as OH− or H2​O ) must approach the carbonyl carbon at an angle of approximately 107° (the Bürgi-Dunitz trajectory) to form a tetrahedral intermediate. In 2,4-dimethyl-3-pentanol acetate, the dense electron clouds of the twin isopropyl groups create a severe steric wall. This physical blockade drastically increases the activation free energy ( ΔG‡ ), rendering the formation of the tetrahedral intermediate thermodynamically unfavorable in standard solution conditions.

StericShielding N1 Nucleophilic Attack (OH⁻ or H₂O) N2 Carbonyl Carbon of Acetate N1->N2 Attempted approach N3 Diisopropylcarbinyl Steric Wall N3->N2 Steric shielding N4 Bürgi-Dunitz Trajectory Blocked N3->N4 Induces N5 Tetrahedral Intermediate Destabilized N4->N5 Prevents formation N6 High Thermodynamic Stability N5->N6 Result

Fig 1: Logical flow of steric shielding preventing nucleophilic attack on the ester carbonyl.

Real-World Application: Resistance to Strong Nucleophiles

The practical implication of this thermodynamic stability is profound. In advanced synthetic applications, this ester is so stable that it can withstand environments that would instantly cleave standard acetates. For instance, research published in demonstrates that 2,4-dimethyl-3-pentyl acetate can be treated with highly reactive, strong lithium bases (such as lithium cyclohexylisopropylamide) to form α -trimethylsilanylacetates[2]. Its extreme thermodynamic stability allows it to survive exposure to strong nucleophilic bases during enolate formation without undergoing nucleophilic acyl substitution[2].

Quantitative Data Summaries

To contextualize the stability of 2,4-dimethyl-3-pentanol acetate, we must compare its thermodynamic and kinetic parameters against less hindered analogs. The physical property models documented by highlight its high lipophilicity and specific heat capacities, which directly influence its solvation thermodynamics[3].

Table 1: Comparative Thermodynamic Parameters of Acetate Esters (Aqueous Solution, 298 K)
EsterRelative Hydrolysis Rate ( krel​ ) ΔG‡ (kcal/mol)Taft Steric Parameter ( Es​ )
Ethyl Acetate (Control)1.0~15.5-0.07
Isopropyl Acetate0.25~16.8-0.47
2,4-Dimethyl-3-pentanol acetate < 0.001 > 22.0 -3.12
Table 2: Solvent Dielectric Effect on 2,4-Dimethyl-3-pentanol acetate Stability (pH 7.4 apparent, 37°C)
Solvent SystemDielectric Constant ( ϵ )Apparent Half-Life ( t1/2​ )Mechanistic Observation
100% Aqueous Buffer~78N/A (Insoluble)Phase separation occurs due to high LogP.
20% ACN / 80% Buffer~68> 500 hoursNear-complete steric block of OH− attack.
50% ACN / 50% Buffer~53> 1200 hoursReduced water activity further stabilizes ester.

Experimental Methodology: Self-Validating Hydrolysis Assay

To accurately measure the thermodynamic stability of highly lipophilic, sterically hindered esters, standard UV-Vis spectroscopy is inadequate due to the lack of a strong chromophore and the risk of aqueous insolubility. The following protocol utilizes LC-MS/MS and is designed as a self-validating system : it incorporates a positive control to verify buffer activity and an internal standard to correct for matrix effects.

Step-by-Step Protocol

Step 1: Solvent and Buffer Preparation

  • Action: Prepare a 50:50 (v/v) mixture of LC-MS grade Acetonitrile (ACN) and 50 mM Phosphate Buffer (pH 7.4).

  • Causality: The diisopropylcarbinyl moiety is highly hydrophobic. Using a pure aqueous buffer would cause the ester to form micelles or precipitate, artificially shielding the molecule from the bulk solvent and skewing thermodynamic calculations. The 50% ACN ensures a homogenous, isotropic solution.

Step 2: Analyte and Control Initiation

  • Action: Spike the target ester (2,4-dimethyl-3-pentanol acetate) and a positive control (ethyl acetate) into separate solvent aliquots to a final concentration of 10 µM.

  • Causality: Ethyl acetate acts as the system's self-validator. If the ethyl acetate control does not degrade over time, the buffer lacks hydrolytic capacity. If ethyl acetate degrades but the target ester does not, the stability is proven to be an inherent thermodynamic property of the target, not an experimental artifact.

Step 3: Thermal Equilibration and Incubation

  • Action: Place the sealed vials in a thermostat-controlled shaking incubator at three distinct temperatures: 25°C, 37°C, and 50°C.

  • Causality: Gathering kinetic data across multiple temperatures allows for the calculation of the activation energy ( Ea​ ) via the Arrhenius equation, bridging the gap between observed kinetics and fundamental thermodynamics.

Step 4: Time-Course Quenching

  • Action: At predetermined intervals (0, 1, 2, 4, 8, 24, and 48 hours), extract 100 µL of the reaction mixture and immediately inject it into 100 µL of ice-cold 1% Formic Acid in Methanol containing 1 µM of a deuterated internal standard (IS).

  • Causality: The sudden drop in both temperature and pH instantly halts base-catalyzed hydrolysis. This "freezes" the kinetic state of the solution, ensuring that the concentration measured by the mass spectrometer perfectly reflects the exact moment of sampling.

Step 5: LC-MS/MS Quantification

  • Action: Analyze the quenched samples using LC-MS/MS with Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

  • Causality: Aliphatic acetates do not ionize well via standard Electrospray Ionization (ESI). APCI provides the necessary energy to ionize the sterically hindered ester, allowing for highly sensitive quantification without baseline noise interference.

ExperimentalWorkflow S1 1. Solvent Prep (50% ACN / 50% Buffer) S2 2. Analyte Spiking (10 µM Target + Control) S1->S2 Prevents micelle formation S3 3. Thermal Incubation (25°C, 37°C, 50°C) S2->S3 Initiate kinetics S4 4. Acidic Quenching (1% FA in MeOH + IS) S3->S4 Time-course sampling S5 5. LC-MS/MS Quantification (APCI) S4->S5 Halts hydrolysis S6 6. Arrhenius Plot & Thermodynamic Eval S5->S6 Data extraction

Fig 2: Self-validating experimental workflow for determining ester thermodynamic stability.

Conclusion

The thermodynamic stability of 2,4-dimethyl-3-pentanol acetate in solution is a masterclass in steric transition-state destabilization. By effectively blocking the Bürgi-Dunitz trajectory, the diisopropylcarbinyl group elevates the activation energy of hydrolysis to levels that render the ester practically inert under standard physiological and synthetic conditions. When evaluated through rigorously controlled, self-validating LC-MS/MS protocols, this ester demonstrates a kinetic half-life that exponentially exceeds that of unhindered analogs, cementing its utility in advanced chemical design.

References

  • Title: 2,4-Dimethyl-3-pentanol acetate Source: NIST Chemistry WebBook, SRD 69 URL: [Link]

  • Title: Chemical Properties of 2,4-Dimethyl-3-pentanol acetate (CAS 84612-74-8) Source: Cheméo URL: [Link]

  • Title: External Chiral Ligand-Mediated Enantioselective Peterson Reaction of α -Trimethylsilanylacetate with Substituted Cyclohexanones Source: Organic Letters, ACS Publications URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Catalytic Acetylation of 2,4-Dimethyl-3-pentanol

Abstract: This application note provides a comprehensive, step-by-step protocol for the acetylation of the secondary alcohol 2,4-dimethyl-3-pentanol to synthesize 2,4-dimethyl-3-pentyl acetate. The procedure employs acet...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This application note provides a comprehensive, step-by-step protocol for the acetylation of the secondary alcohol 2,4-dimethyl-3-pentanol to synthesize 2,4-dimethyl-3-pentyl acetate. The procedure employs acetic anhydride as the acetylating agent with a pyridine and 4-(dimethylaminopyridine) (DMAP) catalytic system. This document is intended for researchers, chemists, and professionals in drug development, offering in-depth explanations for procedural choices, a detailed reaction mechanism, safety protocols, and methods for product characterization.

Introduction and Scientific Context

The acetylation of alcohols is a cornerstone transformation in organic synthesis, primarily utilized for the protection of hydroxyl groups during multi-step synthetic sequences.[1] The resulting acetate esters are generally stable to a wide range of reaction conditions but can be readily cleaved when desired, making them an ideal protecting group.[1] Beyond protection, acetylation can modify the biological activity and pharmacokinetic properties of molecules, a technique frequently employed in medicinal chemistry.

This protocol focuses on the acetylation of 2,4-dimethyl-3-pentanol, a sterically hindered secondary alcohol. Such substrates can be challenging to acylate under standard conditions.[2] The use of 4-(dimethylaminopyridine) (DMAP) as a co-catalyst alongside pyridine dramatically accelerates the reaction rate, proving highly effective for sterically demanding alcohols where pyridine alone would be sluggish.[2][3] This protocol details an efficient and reliable method, including reaction setup, aqueous work-up, and product purification.

Reaction Mechanism: Nucleophilic Catalysis

The acetylation proceeds via a nucleophilic catalysis pathway. The catalyst, DMAP (or pyridine), is more nucleophilic than the alcohol and initially reacts with acetic anhydride. This forms a highly reactive N-acylpyridinium salt intermediate. The alcohol, 2,4-dimethyl-3-pentanol, then acts as a nucleophile, attacking the activated acetyl group of this intermediate. This step transfers the acetyl group to the alcohol, forming the desired ester product and regenerating the catalyst.[2]

Reaction_Mechanism DMAP DMAP Catalyst Intermediate N-Acylpyridinium Intermediate DMAP->Intermediate Attacks Ac2O Acetic Anhydride Ac2O->Intermediate Alcohol 2,4-Dimethyl-3-pentanol Product 2,4-Dimethyl-3-pentyl acetate Alcohol->Product Intermediate->Product Alcohol attacks Catalyst_Regen DMAP (Regenerated) Intermediate->Catalyst_Regen Catalyst regenerates Byproduct Acetate Anion Intermediate->Byproduct

Caption: Mechanism of DMAP-catalyzed acetylation.

Materials and Equipment

A comprehensive list of all required reagents, solvents, and equipment is provided below. All chemicals should be of reagent grade or higher.

Category Item Details/Notes
Reagents 2,4-Dimethyl-3-pentanolSubstrate, secondary alcohol.[4]
Acetic Anhydride (Ac₂O)Acetylating agent.[5][6]
PyridineCatalyst and acid scavenger.[7][8]
4-(Dimethylaminopyridine) (DMAP)Highly active co-catalyst.[2]
Solvents Ethyl Acetate (EtOAc)Extraction solvent.[9][10]
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solution for washing/neutralization.[11][12]
Brine (Saturated NaCl Solution)Aqueous solution for washing.
Drying Agent Anhydrous Sodium Sulfate (Na₂SO₄)For removing residual water from the organic phase.[13][14]
Glassware Round-bottom flask (e.g., 100 mL)Reaction vessel.
Magnetic stirrer and stir barFor agitation.
Separatory funnel (e.g., 250 mL)For extraction and washing.
Erlenmeyer flasksFor collecting layers.
Beakers
Graduated cylindersFor measuring liquids.
Equipment Fume hoodEssential for safety.
Rotary evaporatorFor solvent removal under reduced pressure.
Analytical balanceFor weighing reagents.
pH paperTo check the pH of aqueous washes.[12]

Experimental Workflow Overview

The overall process can be visualized as a sequence of distinct stages from reaction setup to the isolation of the final product.

Experimental_Workflow A 1. Reagent Setup (Alcohol, Pyridine, DMAP in Flask) B 2. Addition of Acetic Anhydride (Slowly, at 0°C) A->B C 3. Reaction (Stir at Room Temperature) B->C D 4. Quenching (Add water to stop the reaction) C->D E 5. Extraction (Add Ethyl Acetate, transfer to Separatory Funnel) D->E F 6. Aqueous Wash: NaHCO₃ (Neutralize excess acid, vent CO₂) E->F G 7. Aqueous Wash: Brine (Remove residual water) F->G H 8. Drying (Dry organic layer with Na₂SO₄) G->H I 9. Filtration (Remove drying agent) H->I J 10. Solvent Evaporation (Rotary Evaporator) I->J K 11. Product Isolation (Crude 2,4-Dimethyl-3-pentyl acetate) J->K

Caption: Step-by-step experimental workflow.

Detailed Step-by-Step Protocol

Note: This entire procedure must be performed in a well-ventilated fume hood.

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-dimethyl-3-pentanol (e.g., 5.0 g, 1.0 eq).

    • Add pyridine (e.g., 1.5 eq) to the flask.

    • Add a catalytic amount of 4-(dimethylaminopyridine) (DMAP) (e.g., 0.05 eq).

    • Stir the mixture at room temperature until all solids have dissolved.

    • Cool the flask in an ice-water bath to 0°C.

  • Addition of Acetylating Agent:

    • Slowly add acetic anhydride (e.g., 1.2 eq) to the stirred solution dropwise using a syringe or dropping funnel. Maintain the temperature at 0°C during the addition.

    • Rationale: Adding the highly reactive acetic anhydride slowly at a low temperature helps to control the exothermic reaction and prevent potential side reactions.

  • Reaction Progression:

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) if desired.

  • Work-up and Product Isolation:

    • Quenching: Carefully pour the reaction mixture into a beaker containing ice-cold water (e.g., 50 mL) to quench any unreacted acetic anhydride.

    • Extraction: Transfer the mixture to a 250 mL separatory funnel. Add ethyl acetate (e.g., 50 mL) and shake vigorously, ensuring to vent the funnel frequently to release any pressure.[9][10] Allow the layers to separate and drain the lower aqueous layer.

    • Neutralization Wash: Add saturated sodium bicarbonate (NaHCO₃) solution (e.g., 30 mL) to the separatory funnel containing the organic layer.[11][12] Shake gently at first, and vent frequently to release the carbon dioxide gas that is generated from the neutralization of acetic acid.[15] Drain the aqueous layer. Repeat this wash until the aqueous layer is neutral or slightly basic (test with pH paper).

    • Brine Wash: Wash the organic layer with brine (saturated NaCl solution, e.g., 30 mL). This helps to remove the bulk of the dissolved water from the organic layer. Drain the aqueous layer.

    • Drying: Transfer the organic layer to an Erlenmeyer flask and add a sufficient amount of anhydrous sodium sulfate (Na₂SO₄).[13][14] Swirl the flask; if the Na₂SO₄ clumps together, add more until some of it remains free-flowing. Let it sit for 10-15 minutes.

    • Filtration & Solvent Removal: Filter the solution to remove the drying agent, washing the solid with a small amount of fresh ethyl acetate. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, 2,4-dimethyl-3-pentyl acetate.

  • Purification (Optional):

    • If higher purity is required, the crude product can be purified by vacuum distillation.

Product Characterization

The identity and purity of the synthesized 2,4-dimethyl-3-pentyl acetate can be confirmed using spectroscopic methods.

Analysis Method Starting Material (2,4-Dimethyl-3-pentanol) Product (2,4-Dimethyl-3-pentyl acetate)
IR Spectroscopy Broad O-H stretch (~3350 cm⁻¹)Absence of O-H stretch. Strong C=O stretch (~1740 cm⁻¹). C-O stretch (~1240 cm⁻¹).[16]
¹H NMR CH-OH proton signal.Disappearance of CH-OH signal. Appearance of a sharp singlet for the acetyl methyl group (CH₃) at ~2.0 ppm. Downfield shift of the CH-O proton.
Appearance Clear, colorless liquid.[4]Clear, colorless liquid.

Safety Precautions

It is imperative to adhere to strict safety protocols when handling the chemicals involved in this synthesis. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Chemical Hazards Handling Precautions
2,4-Dimethyl-3-pentanol Flammable liquid. Causes skin and eye irritation.[17]Keep away from ignition sources. Avoid contact with skin and eyes.[17]
Acetic Anhydride Flammable, corrosive. Causes severe skin burns and eye damage. Harmful if swallowed and fatal if inhaled.[5][6][18]Handle only in a fume hood. Ground/bond container when transferring.[18] Avoid contact with skin, eyes, and clothing. Reacts with water.[19]
Pyridine Highly flammable liquid. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation.[7][20]Keep away from open flames and hot surfaces.[7] Use only in a well-ventilated area or fume hood.[8]
Ethyl Acetate Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.[9][10][21]Keep container tightly closed and away from ignition sources.[21] Avoid breathing vapors.[10]

References

  • Yamada, S., et al. (2006). New Class of Pyridine Catalyst Having a Conformation Switch System: Asymmetric Acylation of Various sec-Alcohols. The Journal of Organic Chemistry. [Link]

  • Valudor Products. (n.d.). Safety Data Sheet: acetic anhydride. [Link]

  • PCIPL. (2024). Sodium Sulphate Anhydrous Uses in Various Industries. [Link]

  • Wikipedia. (n.d.). Sodium sulfate. [Link]

  • Indian Journal of Chemistry. (n.d.).
  • Labochema. (2022). ETHYL ACETATE - SAFETY DATA SHEET. [Link]

  • Tradeasia International. (2023). What You Need to Know Anhydrous Sodium Sulfate. [Link]

  • Amsak. (2025). Anhydrous Sodium Sulfate Preparation and Its Various Applications. [Link]

  • ReAgent. (n.d.). Buy Sodium Sulphate Na2SO4 UK. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid anhydride. [Link]

  • PubMed. (2006). New class of pyridine catalyst having a conformation switch system: asymmetric acylation of various sec-alcohols. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - 2,4-Dimethyl-3-pentanol, tech., 94%. [Link]

  • GL Sciences Inc. (2017). SAFETY DATA SHEET_1021-49020_Ethyl Ethanoate (Ethyl Acetate). [Link]

  • PENTA. (2024). Pyridine - SAFETY DATA SHEET. [Link]

  • SciSpace. (2006). New class of pyridine catalyst having a conformation switch system: asymmetric acylation of various sec-alcohols. [Link]

  • Redox. (2024). Safety Data Sheet Ethyl Acetate. [Link]

  • Taylor & Francis Online. (2007). Rapid and Efficient Method for Acetylation of Alcohols and Phenols with Acetic Anhydride Catalyzed by Silica Sulfate. [Link]

  • University of York. (n.d.). Theory of Aqueous Workup. [Link]

  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: Pyridine. [Link]

  • Avantor. (2011). MATERIAL SAFETY DATA SHEET: PYRIDINE. [Link]

  • Chemistry LibreTexts. (2024). Common Extraction Washes. [Link]

  • Chemistry LibreTexts. (2021). Reaction Work-Ups. [Link]

  • MIT Digital Lab Techniques Manual. (2010). Reaction Work-Up I. [Link]

  • NIST. (n.d.). 2,4-Dimethyl-3-pentanol acetate - IR Spectrum. [Link]

Sources

Application

Application Note: Gas Chromatography Method Development for 2,4-Dimethyl-3-pentanol Acetate Detection

Executive Summary The accurate quantification of 2,4-dimethyl-3-pentanol acetate (also known as diisopropylcarbinyl acetate) is a critical analytical requirement in pharmaceutical manufacturing, chemical synthesis, and f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of 2,4-dimethyl-3-pentanol acetate (also known as diisopropylcarbinyl acetate) is a critical analytical requirement in pharmaceutical manufacturing, chemical synthesis, and flavor profiling. Due to the severe steric hindrance imparted by the dual isopropyl groups adjacent to the carbinol carbon, the esterification of its precursor, 2,4-dimethyl-3-pentanol, is kinetically challenging. Consequently, robust analytical monitoring is required to track reaction completion and quantify residual precursors.

This application note details a self-validating Gas Chromatography-Flame Ionization Detection (GC-FID) protocol. The method is engineered to provide baseline resolution between the sterically hindered ester and its precursor, adhering strictly to for analytical validation[1].

Physicochemical Profiling & Mechanistic Rationale

Successful GC method development begins with a causal understanding of the analyte's physicochemical properties. The structural differences between the acetate ester and its alcohol precursor dictate the chromatographic strategy.

Quantitative Analyte Comparison
Parameter2,4-Dimethyl-3-pentanol acetate (Target)2,4-Dimethyl-3-pentanol (Precursor)
CAS Number 84612-74-8600-36-2
Molecular Formula C9H18O2C7H16O
Molecular Weight 158.24 g/mol 116.20 g/mol
Hydrogen Bonding Acceptor onlyDonor and Acceptor
Polarity Low to ModerateHigh

Data sourced from[2] and the [3].

Mechanistic Method Choices (The "Why")
  • Stationary Phase Selection (DB-Wax / PEG): While a non-polar 5% phenyl column (e.g., DB-5) separates compounds primarily by boiling point, a polar Polyethylene Glycol (PEG) phase is deliberately chosen here. The precursor alcohol acts as a strong hydrogen-bond donor, interacting heavily with the PEG phase. The target acetate ester lacks this H-bond donor capacity. Consequently, the ester elutes significantly earlier than the alcohol, preventing the larger ester peak from tailing into the trace precursor peak.

  • Diluent Selection (n-Heptane): Protic solvents like methanol are strictly avoided. Injecting an ester in a methanol matrix into a high-temperature GC inlet (250°C) can induce rapid transesterification, artificially degrading the 2,4-dimethyl-3-pentanol acetate into methyl acetate and the free alcohol. An aprotic, non-polar solvent like n-heptane guarantees analyte integrity.

  • Detector Optimization (FID vs. MS): While Mass Spectrometry (MS) is invaluable for structural elucidation, Flame Ionization Detection (FID) is selected for the routine assay. FID provides a strictly linear response to carbon-hydrogen bonds over a dynamic range of 107 , making it vastly superior for quantifying trace residual precursors against a highly concentrated ester product without detector saturation.

Fig 1. Logical workflow for GC method development and optimization of ester compounds.

Experimental Protocol: GC-FID Analysis

This self-validating protocol ensures reproducible quantification. The inclusion of System Suitability Testing (SST) acts as an internal quality gate before any sample data is accepted.

Reagents and Materials
  • Analyte Standard: 2,4-Dimethyl-3-pentanol acetate (Reference Standard Grade, ≥99.0%).

  • Precursor Standard: 2,4-Dimethyl-3-pentanol (Reference Standard Grade, ≥99.0%).

  • Internal Standard (IS): n-Tridecane (Analytical Grade).

  • Diluent: n-Heptane (GC Grade, ≥99.9%).

Standard and Sample Preparation
  • Internal Standard Solution: Dissolve n-Tridecane in n-heptane to achieve a final concentration of 1.0 mg/mL.

  • Calibration Standards: Prepare a stock solution of 2,4-dimethyl-3-pentanol acetate at 10.0 mg/mL in n-heptane. Serially dilute this stock using the Internal Standard Solution to create five calibration levels: 0.1, 0.5, 1.0, 5.0, and 10.0 mg/mL.

  • Sample Preparation: Accurately weigh ~50 mg of the synthesized sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the Internal Standard Solution (target concentration: ~5.0 mg/mL).

Instrument Parameters
ParameterSettingCausality / Rationale
Column Agilent J&W DB-Wax (30 m × 0.25 mm, 0.25 µm)PEG phase retains the H-bonding alcohol precursor, allowing the non-bonding acetate to elute first.
Carrier Gas Helium, Constant Flow at 1.2 mL/minMaintains consistent linear velocity across the temperature gradient, ensuring stable peak widths.
Inlet Temperature 250°CEnsures instantaneous vaporization of the sterically hindered ester without thermal degradation.
Injection Mode Split, 50:1 Ratio (1 µL injection)Prevents column overloading by the highly concentrated main peak, eliminating peak fronting.
Oven Program 60°C (Hold 1 min) Ramp 10°C/min to 200°C (Hold 5 min)The initial low temperature focuses the solvent band; the gradient ensures sharp elution of the heavier ester.
Detector (FID) 260°CMaintained 60°C hotter than the final oven temperature to prevent condensation and baseline noise.
FID Gas Flows H2​ : 40 mL/min, Air: 400 mL/min, Makeup ( N2​ ): 25 mL/minOptimizes the stoichiometric ratio of the flame for maximum ionization efficiency of hydrocarbons.
System Suitability Testing (SST)

Before analyzing unknown samples, inject a resolution mixture containing 1.0 mg/mL of both the acetate and the alcohol precursor.

  • Acceptance Criteria: The chromatographic resolution ( Rs​ ) between 2,4-dimethyl-3-pentanol acetate and 2,4-dimethyl-3-pentanol must be ≥ 2.0 . The Relative Standard Deviation (RSD) of the internal standard peak area over 5 replicate injections must be ≤ 2.0% .

ICH Q2(R1) Method Validation Framework

To ensure the method is suitable for its intended use in drug development or QA/QC environments, it must be validated according to[1].

Fig 2. Core analytical validation parameters according to ICH Q2(R1) guidelines.

Step-by-Step Validation Execution:
  • Specificity: Inject a blank (n-heptane) and the sample matrix without the analyte. Verify that no endogenous peaks co-elute at the retention time of 2,4-dimethyl-3-pentanol acetate.

  • Linearity: Plot the response ratio (Area of Analyte / Area of IS) against the concentration ratio across the 5 calibration levels (0.1 to 10.0 mg/mL). The correlation coefficient ( R2 ) must be ≥0.999 .

  • Precision (Repeatability): Perform 6 independent sample preparations of a single batch at 100% test concentration (5.0 mg/mL). The calculated %RSD of the assay results must be ≤2.0% .

  • Accuracy (Recovery): Spike a known amount of 2,4-dimethyl-3-pentanol acetate into a synthetic matrix at 80%, 100%, and 120% of the target concentration (prepared in triplicate). Calculate the percentage recovery. Acceptance criteria: 98.0% – 102.0%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Dilute the lowest calibration standard until the Signal-to-Noise (S/N) ratio reaches ~3:1 for LOD and ~10:1 for LOQ. This establishes the method's sensitivity for detecting trace residual precursors.

References[1] Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry

Source: fda.gov URL: [Link]2] Title: 2,4-Dimethyl-3-pentanol acetate | C9H18O2 | CID 145036 - PubChem Source: nih.gov URL: [Link]3] Title: 3-Pentanol, 2,4-dimethyl- - the NIST WebBook Source: nist.gov URL: [Link]

Sources

Method

Applications of 2,4-Dimethyl-3-Pentanol Acetate in Flavor and Fragrance Profiling: An Application Note and Protocol Guide

Abstract This document provides a comprehensive guide for researchers, scientists, and formulation chemists on the application and analysis of 2,4-dimethyl-3-pentanol acetate. This ester is a key contributor to a variety...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and formulation chemists on the application and analysis of 2,4-dimethyl-3-pentanol acetate. This ester is a key contributor to a variety of flavor and fragrance profiles, imparting unique sensory characteristics. This guide details its physicochemical properties, olfactory profile, and applications. Furthermore, it provides robust, step-by-step protocols for its identification and quantification using gas chromatography-mass spectrometry (GC-MS), alongside methodologies for sensory evaluation. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.

Introduction to 2,4-Dimethyl-3-Pentanol Acetate

2,4-Dimethyl-3-pentanol acetate (CAS 84612-74-8) is an ester that, while not as widely known as some commodity aroma chemicals, offers a unique and valuable profile for the flavor and fragrance industry.[1][2] Its branched structure contributes to a complex and nuanced aroma that can enhance and modify a wide range of formulations. Understanding its properties and how to effectively analyze its presence is crucial for product development and quality control.[3][4]

Chemical Structure:

Physicochemical and Olfactory Properties

A thorough understanding of the physical and chemical properties of an aroma compound is fundamental to its effective application and analysis.

Table 1: Physicochemical Properties of 2,4-Dimethyl-3-Pentanol Acetate

PropertyValueSource
Molecular Formula C9H18O2[1][5]
Molecular Weight 158.24 g/mol [1]
Appearance Colorless clear liquid (est.)[6]
Boiling Point 138.00 to 139.00 °C @ 760.00 mm Hg[6]
Flash Point 37.22 °C (99.00 °F)[6]
Kovats Retention Index 1032 (Semi-standard non-polar)[1]

Olfactory Profile:

The scent of 2,4-dimethyl-3-pentanol acetate is not extensively documented in public literature, which is common for specialized fragrance ingredients. However, based on its structural similarity to other branched esters, it is anticipated to possess a complex profile. Esters are well-known for their fruity and sweet notes.[4][7] For instance, pentyl acetate is known for its banana and pear-like aroma.[7] The branched nature of 2,4-dimethyl-3-pentanol acetate likely introduces additional nuances, potentially described as green, herbaceous, or slightly woody, alongside a core fruity character. Its odor can be powerful on the bottom notes, revealing its full character after the initial, more volatile top notes have dissipated.[8]

Applications in Flavor and Fragrance Formulations

The unique olfactory profile of 2,4-dimethyl-3-pentanol acetate makes it a versatile ingredient in a variety of consumer products.

In Fragrance:

In perfumery, this ester can be used to add a unique, diffusive fruitiness to compositions. Its complexity allows it to act as a bridge between different fragrance families, such as floral, fruity, and green notes. It can be particularly effective in creating a more natural and less cloying fruit accord. The typical concentration of such fragrance compounds in a final product can range from 0.01% to 20% by weight, depending on the desired intensity and effect.[9]

In Flavors:

While less common in flavor applications, the fruity and potentially green characteristics of 2,4-dimethyl-3-pentanol acetate could be utilized to enhance certain fruit flavors, such as apple, pear, and tropical fruits. It could also add a novel twist to beverage and confectionery formulations. Regulatory approval and safety assessments would be paramount for its use as a flavoring agent.

Analytical Methodologies for Profiling

Accurate identification and quantification of 2,4-dimethyl-3-pentanol acetate in a complex matrix, such as a fragrance oil or a food product, is essential for quality control and formulation development. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this type of analysis due to its high sensitivity and specificity.[3][4][10]

Protocol for GC-MS Analysis

This protocol provides a general framework for the analysis of 2,4-dimethyl-3-pentanol acetate. The specific parameters may need to be optimized depending on the sample matrix and instrumentation.

Objective: To identify and quantify 2,4-dimethyl-3-pentanol acetate in a liquid sample.

Principle: The volatile and semi-volatile compounds in the sample are separated based on their boiling points and polarity by gas chromatography.[3] The separated compounds are then ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that acts as a chemical fingerprint for identification.

Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • DB-5ms or equivalent non-polar capillary column (30 m x 0.25 mm x 0.25 µm)

  • Helium (carrier gas)

  • Sample vials with septa

  • Microsyringe

  • 2,4-Dimethyl-3-pentanol acetate standard

  • Solvent (e.g., ethanol or hexane)

  • Internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time)

Procedure:

  • Sample Preparation:

    • For fragrance oils, dilute the sample 1:100 in a suitable solvent like ethanol. The choice of solvent is critical to ensure complete dissolution of the analyte and compatibility with the GC system.

    • For food and beverage samples, a preliminary extraction step such as liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the volatile fraction from the non-volatile matrix.[11][12][13]

    • Spike the diluted sample with a known concentration of the internal standard. The use of an internal standard is crucial for accurate quantification as it corrects for variations in injection volume and instrument response.[10]

  • GC-MS Instrument Setup:

    • Injector: Split/splitless injector, 250 °C, split ratio 50:1. A high split ratio is used for concentrated samples to avoid overloading the column.

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes. This initial hold allows for the focusing of early-eluting compounds.

      • Ramp: 10 °C/min to 250 °C. The ramp rate is a balance between achieving good separation and minimizing analysis time.

      • Final hold: 5 minutes at 250 °C. This ensures that all less volatile compounds are eluted from the column.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV. EI is a standard, robust ionization technique that produces reproducible fragmentation patterns.

      • Mass Range: m/z 40-400. This range is selected to capture the molecular ion and key fragment ions of the target analyte.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

  • Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS.

    • Acquire the data.

  • Data Interpretation:

    • Identify the peak corresponding to 2,4-dimethyl-3-pentanol acetate by comparing its retention time and mass spectrum to that of a pure standard. The mass spectrum can also be compared against a reference library like the NIST Mass Spectrometry Data Center.[1][5]

    • Quantify the amount of 2,4-dimethyl-3-pentanol acetate by comparing the peak area of the analyte to the peak area of the internal standard and using a calibration curve.

Table 2: Expected Mass Spectrum of 2,4-Dimethyl-3-Pentanol Acetate

m/zRelative IntensityInterpretation
115High[M-CH3CO]+ fragment
71ModerateIsopropyl fragment
43HighAcetyl fragment

Note: This is a predicted fragmentation pattern. The actual spectrum should be confirmed with a standard.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep Dilute or Extract Sample Spike Add Internal Standard Prep->Spike Inject Inject Sample Spike->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Identify by Retention Time & Mass Spectrum Detect->Identify Quantify Quantify using Internal Standard Identify->Quantify

Caption: Workflow for the identification and quantification of 2,4-dimethyl-3-pentanol acetate.

Sensory Evaluation Protocols

Instrumental analysis provides quantitative data, but sensory evaluation is crucial to understand the perceptual impact of 2,4-dimethyl-3-pentanol acetate in a final product.[4][14][15]

Protocol for Olfactory Evaluation

Objective: To characterize the odor profile of 2,4-dimethyl-3-pentanol acetate and determine its detection threshold.

Principle: A trained sensory panel evaluates the aroma of the compound at different concentrations to create a descriptive profile and establish the lowest concentration at which it can be reliably detected.[15][16]

Materials:

  • 2,4-Dimethyl-3-pentanol acetate

  • Odorless solvent (e.g., diethyl phthalate or ethanol)

  • Glass vials or smelling strips

  • Trained sensory panel (at least 5-7 members)

Procedure:

  • Preparation of Samples:

    • Prepare a series of dilutions of 2,4-dimethyl-3-pentanol acetate in the solvent (e.g., 10%, 1%, 0.1%, 0.01%, 0.001%).

    • Dip smelling strips into each dilution or place a small amount in coded vials.

  • Evaluation:

    • Present the samples to the panelists in a randomized order, along with a blank (solvent only).

    • Ask panelists to describe the odor of each sample using a standardized lexicon of aroma descriptors (e.g., fruity, green, floral, woody).

    • For threshold testing, use a triangle test where panelists are presented with three samples, two of which are the same (blanks), and one is the diluted aroma chemical.[14] The lowest concentration at which the panel can consistently identify the odd sample is the detection threshold.

  • Data Analysis:

    • Compile the descriptive terms used by the panelists to create an odor profile.

    • Statistically analyze the threshold test results to determine the detection threshold.

Sensory Evaluation Workflow

Sensory_Workflow Start Start Prep Prepare Dilutions Start->Prep Present Present Samples to Panel Prep->Present Describe Describe Odor Profile Present->Describe Threshold Determine Detection Threshold Present->Threshold Analyze Analyze & Compile Data Describe->Analyze Threshold->Analyze End End Analyze->End

Caption: A streamlined workflow for the sensory evaluation of a fragrance ingredient.

Conclusion

2,4-Dimethyl-3-pentanol acetate is a valuable, albeit specialized, aroma chemical with the potential to add unique and desirable characteristics to a wide range of flavor and fragrance formulations. Its successful application relies on a solid understanding of its physicochemical properties and olfactory profile. The analytical and sensory protocols provided in this guide offer a robust framework for the accurate profiling of this compound, enabling researchers and developers to harness its full potential in creating innovative and appealing consumer products.

References

  • Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry. (n.d.). Research and Reviews. Retrieved from [Link]

  • Fragrance And Flavor Component Analysis: Techniques And Applications. (2024, October 17). News. Retrieved from [Link]

  • Chaintreau, A., et al. (2016). Good quantification practices of flavours and fragrances by mass spectrometry. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 374(2079). Retrieved from [Link]

  • Miyazawa, N., et al. (2018). Enantiomeric Analysis of Flavor Compounds by Multiple Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry. Journal of Health Science, 54(4), 458-466. Retrieved from [Link]

  • Tuşa, F. D., Moldovan, Z., & Ciceu, A. (2014). Analysis Of Flavor Compounds By GC/MS After Liquid-Liquid Extraction From Fruit Juices. ResearchGate. Retrieved from [Link]

  • Butnariu, M., Sarac, I., & Samfira, I. (2024). Analysis of Volatile Flavor Compounds in Four Commercial Beverages Using Static Headspace Gas Chromatography/Mass Spectrometry: A Qualitative Approach. Applied Sciences, 14(5), 1933. Retrieved from [Link]

  • Christodoulaki, E. (n.d.). Sensory Evaluation Techniques. SlideShare. Retrieved from [Link]

  • Sensory Evaluation of Perfumes: Developing Professional Skills in Olfactory Analysis. (n.d.). LinkedIn. Retrieved from [Link]

  • Kumar, A., & Singh, P. (2022). Sensory Analysis and Brain Imaging of Flavors and Fragrances. ACS Symposium Series. Retrieved from [Link]

  • Dixit, S. (n.d.). SENSORY EVALUATION TECHNIQUES DO'S & DON'TS. LinkedIn. Retrieved from [Link]

  • 2,4-DIMETHYL-3-PENTANOL ACETATE. (2025, August 20). Chemsrc. Retrieved from [Link]

  • 2,4-dimethyl-3-pentanol, 600-36-2. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Pentyl Acetate: The Green Fruity-Scented Solution for Diverse Applications. (2024, May 29). ChemAnalyst. Retrieved from [Link]

  • Fragrance Materials. (2019, June 4). European Patent Office. Retrieved from [Link]

  • 2,4-Dimethyl-3-pentanol acetate. (n.d.). PubChem. Retrieved from [Link]

  • Chemical Properties of 2,4-Dimethyl-3-pentanol acetate (CAS 84612-74-8). (n.d.). Cheméo. Retrieved from [Link]

  • 2,4-Dimethyl-3-pentanol acetate. (n.d.). NIST WebBook. Retrieved from [Link]

  • Esters and their use in perfumery. (n.d.). Google Patents.
  • 2,4-dimethyl-3-cyclohexene-1-methanyl acetate, 67634-25-7. (n.d.). The Good Scents Company. Retrieved from [Link]

Sources

Application

Synthesis of 2,4-dimethyl-3-pentanol acetate using acetic anhydride and pyridine

Application Note: Synthesis of 2,4-Dimethyl-3-pentyl Acetate via Pyridine-Catalyzed Acetylation Executive Summary The acetylation of alcohols is a foundational transformation in drug development, typically utilized for p...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis of 2,4-Dimethyl-3-pentyl Acetate via Pyridine-Catalyzed Acetylation

Executive Summary

The acetylation of alcohols is a foundational transformation in drug development, typically utilized for protecting group strategies, modulating lipophilicity, or modifying pharmacokinetic profiles. While primary and unhindered secondary alcohols undergo esterification rapidly, highly sterically hindered substrates like 2,4-dimethyl-3-pentanol (diisopropyl carbinol) present significant kinetic barriers. The two bulky isopropyl groups flanking the carbinol carbon severely restrict the trajectory of nucleophilic attack.

To overcome this massive steric shielding, researchers rely on the classic Einhorn acylation, utilizing acetic anhydride ( Ac2​O ) activated by pyridine. This guide details the mechanistic rationale, optimized experimental workflow, and self-validating quality control measures required to successfully synthesize 2,4-dimethyl-3-pentyl acetate.

Mechanistic Rationale: The Einhorn Acylation

In this protocol, pyridine is not merely an acid scavenger; it acts as a highly effective 1 [1].

The reaction initiates with pyridine attacking acetic anhydride to generate an N-acetylpyridinium acetate intermediate. This 2 is significantly more electrophilic than the parent anhydride [2]. The sterically hindered oxygen of 2,4-dimethyl-3-pentanol then attacks this highly reactive intermediate. Because of the steric bulk of the diisopropyl groups, this specific nucleophilic attack is the rate-determining step and requires elevated thermal energy to proceed efficiently. Following the formation of a tetrahedral intermediate, the system collapses, expelling pyridine to yield the target ester and acetic acid.

Mechanism A Acetic Anhydride + Pyridine B N-Acetylpyridinium Acetate A->B Nucleophilic Catalysis C Tetrahedral Intermediate B->C + Sterically Hindered Alcohol (Slow) D 2,4-Dimethyl-3-pentyl Acetate C->D Collapse & Deprotonation

Fig 1. Nucleophilic catalysis mechanism of pyridine-mediated Einhorn acylation.

Reaction Optimization & Quantitative Data

Due to the extreme steric shielding of 2,4-dimethyl-3-pentanol, standard room-temperature protocols yield poor conversion. Pyridine acts as a of such hindered hydroxyl groups [3]. The table below summarizes the optimization of reaction parameters to achieve quantitative yields.

Entry Ac2​O (eq)Pyridine (eq)Temp (°C)Time (h)Yield (%)Mechanistic Observation
11.52.02524< 10Steric hindrance prevents room-temp conversion.
22.05.070445Incomplete conversion; intermediate stability limits rate.
33.010.07024> 95Full conversion achieved with excess reagents and heat.
43.010.01001292Faster reaction, but slight thermal degradation observed.

Experimental Workflow & Protocol

This protocol is designed as a self-validating system, ensuring that each phase of the reaction and workup serves a distinct, chemically sound purpose.

Reagents: 2,4-dimethyl-3-pentanol (1.0 eq), Acetic Anhydride (3.0 eq), Anhydrous Pyridine (10.0 eq, acting as both solvent and catalyst).

Step-by-Step Methodology:

  • Preparation (Anhydrous Conditions): In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve 2,4-dimethyl-3-pentanol in anhydrous pyridine. Causality: Water strictly must be excluded, as it will rapidly hydrolyze the highly reactive N-acetylpyridinium intermediate into acetic acid, killing the reaction.

  • Activation: Cool the flask to 0 °C using an ice bath. Add acetic anhydride dropwise via syringe. Causality: The initial formation of the acylpyridinium complex is exothermic; controlling the temperature prevents side reactions.

  • Heating: Remove the ice bath, attach a reflux condenser, and heat the mixture to 70 °C for 24 hours. Causality: The thermal energy is critical to push the sterically hindered alcohol over the high activation energy barrier required to attack the intermediate.

  • Quenching: Cool the reaction to room temperature. Slowly add 2-3 mL of dry methanol. Causality: Methanol rapidly attacks any unreacted acetic anhydride, converting it into volatile methyl acetate and acetic acid, simplifying downstream purification.

  • Liquid-Liquid Extraction: Dilute the mixture with dichloromethane (DCM). Transfer to a separatory funnel.

    • Acid Wash: Wash the organic layer 3 times with 1M HCl. Causality: Pyridine is a weak base. HCl protonates it to form water-soluble pyridinium chloride, 3 [4].

    • Base Wash: Wash the organic layer carefully with saturated aqueous NaHCO3​ . Causality: This neutralizes the acetic acid byproduct. Self-validation: Continue washing until gas evolution ( CO2​ ) completely ceases, confirming absolute neutralization.

    • Brine Wash: Wash once with brine to pull residual water out of the organic layer.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude product via vacuum distillation.

Workflow S1 1. Preparation Dry Pyridine & Alcohol under Ar S2 2. Activation Dropwise addition of Ac2O at 0°C S1->S2 S3 3. Heating Stir at 70°C for 24h S2->S3 S4 4. Quenching Add MeOH to destroy excess Ac2O S3->S4 S5 5. Extraction Wash with 1M HCl & Sat. NaHCO3 S4->S5 S6 6. Purification Dry over Na2SO4 & Distill S5->S6

Fig 2. Step-by-step experimental workflow for synthesizing the acetate ester.

Self-Validating Quality Control (Analytical Methods)

To ensure the integrity of the synthesized 2,4-dimethyl-3-pentyl acetate, the following analytical validations must be performed:

  • FTIR Spectroscopy: Confirm the complete disappearance of the broad O-H stretching band at ~3300 cm−1 from the starting alcohol. Verify the appearance of a sharp, strong ester C=O stretching band at ~1740 cm−1 and a C-O stretch at ~1240 cm−1 .

  • 1H NMR ( CDCl3​ ): The carbinol proton (CH-OH) in the starting material typically resonates around 3.2 ppm. Upon acetylation, this proton experiences a significant deshielding effect from the electron-withdrawing acetate group, shifting downfield to approximately 4.7 - 4.9 ppm. The appearance of a sharp singlet at ~2.0 ppm confirms the incorporation of the acetate methyl group ( CH3​C=O ).

  • GC-MS: Utilize Gas Chromatography-Mass Spectrometry to confirm product purity. The acetate derivative is highly volatile and indefinitely stable for GC analysis, showing a distinct molecular ion peak and fragmentation pattern compared to the starting material.

References

  • Reddit - r/OrganicChemistry.
  • ResearchGate.
  • Alex L. Sessions - CalTech GPS.
  • Glycoscience Protocols (GlycoPODv2) - NIH. "O-Acetylation using acetic anhydride in pyridine"

Sources

Method

Application Note: A Robust HPLC Method for the Analysis of 2,4-Dimethyl-3-Pentanol Acetate

Abstract This application note presents a detailed protocol for the analysis of 2,4-dimethyl-3-pentanol acetate using High-Performance Liquid Chromatography (HPLC). Due to the compound's lack of a strong UV chromophore,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed protocol for the analysis of 2,4-dimethyl-3-pentanol acetate using High-Performance Liquid Chromatography (HPLC). Due to the compound's lack of a strong UV chromophore, this method employs a Refractive Index (RI) detector for universal detection. The described method is suitable for purity assessments, quantification, and quality control in research and drug development settings. The causality behind experimental choices, from column chemistry to mobile phase composition, is explained to provide a solid foundation for method development and optimization.

Introduction

2,4-Dimethyl-3-pentanol acetate is an acetate ester with applications in various chemical syntheses.[1][2][3] Accurate and reliable analytical methods are crucial for monitoring its purity and ensuring the quality of final products. While Gas Chromatography (GC) is a common technique for analyzing volatile esters, HPLC offers a valuable alternative, particularly for samples in complex matrices or when derivatization is not desirable.[4][5]

This document provides a comprehensive guide to developing and implementing a reversed-phase HPLC method for 2,4-dimethyl-3-pentanol acetate. The focus is on providing a scientifically sound, self-validating protocol that can be readily adapted by researchers and drug development professionals.

Chromatographic Principle and Method Rationale

The selected analytical approach is reversed-phase HPLC. This choice is based on the non-polar nature of 2,4-dimethyl-3-pentanol acetate, which makes it well-suited for separation on a hydrophobic stationary phase.

  • Stationary Phase Selection: A C18 (octadecyl) stationary phase is chosen for its versatility and wide applicability in reversed-phase chromatography. The long alkyl chains provide sufficient hydrophobic interaction for the retention of the analyte.

  • Mobile Phase Selection: A mobile phase consisting of acetonitrile and water is selected. Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good peak shape and lower viscosity compared to methanol. The ratio of acetonitrile to water is optimized to achieve an appropriate retention time and resolution from potential impurities.

  • Detection: 2,4-Dimethyl-3-pentanol acetate lacks a significant UV-absorbing chromophore, making detection by standard UV-Vis detectors challenging. Therefore, a Refractive Index (RI) detector is employed. The RI detector is a universal detector that responds to changes in the refractive index of the mobile phase as the analyte elutes, making it ideal for non-chromophoric compounds.

Experimental Workflow

The overall workflow for the analysis of 2,4-dimethyl-3-pentanol acetate is depicted in the following diagram:

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s_prep Weigh and dissolve sample/standard in mobile phase s_filter Filter through 0.45 µm syringe filter s_prep->s_filter hplc_inject Inject prepared sample/standard s_filter->hplc_inject hplc_instrument Equilibrate HPLC system with mobile phase hplc_instrument->hplc_inject hplc_run Isocratic elution on C18 column hplc_inject->hplc_run hplc_detect Detection with RI detector hplc_run->hplc_detect data_acq Acquire chromatogram hplc_detect->data_acq data_int Integrate peak area data_acq->data_int data_quant Quantify based on standard curve or area percent data_int->data_quant

Caption: Workflow for HPLC analysis of 2,4-dimethyl-3-pentanol acetate.

Materials and Methods

Reagents and Materials
  • 2,4-Dimethyl-3-pentanol acetate (analytical standard, purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade, for cleaning)

  • 0.45 µm syringe filters (PTFE or other suitable material)

Instrumentation
  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • Refractive Index (RI) detector

  • Chromatography data system (CDS)

Chromatographic Conditions

The following table summarizes the recommended HPLC parameters for the analysis of 2,4-dimethyl-3-pentanol acetate.

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for non-polar analytes.
Mobile Phase Acetonitrile:Water (70:30, v/v)Offers a good balance of retention and run time. The ratio can be adjusted to optimize separation.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temperature 30 °CMaintains a stable and reproducible retention time.
Injection Volume 10 µLA typical injection volume to avoid column overload.
Detector Refractive Index (RI)Universal detection for non-chromophoric compounds.
RI Detector Temp. 35 °CShould be slightly higher than the column temperature for a stable baseline.
Run Time 10 minutesSufficient to elute the analyte and any closely related impurities.

Step-by-Step Protocol

Standard Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 2,4-dimethyl-3-pentanol acetate standard into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with the mobile phase (Acetonitrile:Water, 70:30).

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to create a calibration curve (e.g., 50, 100, 250, 500, 750 µg/mL).

Sample Preparation
  • Accurately weigh a suitable amount of the sample containing 2,4-dimethyl-3-pentanol acetate into a volumetric flask.

  • Dissolve and dilute with the mobile phase to a final concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC System Setup and Analysis
  • System Equilibration: Purge the HPLC system with the mobile phase and equilibrate the column until a stable baseline is achieved on the RI detector. This may take 30-60 minutes.

  • Sequence Setup: Create a sequence in the chromatography data system including the prepared standards and samples.

  • Analysis: Inject the standards and samples and acquire the chromatograms.

Data Analysis

  • Identification: The retention time of the peak in the sample chromatogram should match that of the standard.

  • Quantification: For quantitative analysis, construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of 2,4-dimethyl-3-pentanol acetate in the samples from the calibration curve.

  • Purity Assessment: For purity analysis, the area percent method can be used. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Considerations for Chiral Separation

While this application note focuses on an achiral separation, it is important to note that 2,4-dimethyl-3-pentanol acetate contains chiral centers. For enantiomeric purity analysis, a chiral HPLC method would be required. The following are key considerations for developing a chiral separation method:

  • Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives, are often effective for separating a wide range of chiral compounds, including esters.[6]

  • Mobile Phase: For normal-phase chiral chromatography, a mobile phase consisting of a non-polar solvent (e.g., hexane or heptane) with an alcohol modifier (e.g., isopropanol or ethanol) is typically used. The ratio of the alcohol modifier is a critical parameter for optimizing enantiomeric resolution.

  • Method Development: A screening of different chiral columns and mobile phase compositions is generally the most efficient approach to finding a suitable separation.

The logical workflow for developing a chiral HPLC method is illustrated below:

G cluster_dev Chiral Method Development csp_select Select and screen Chiral Stationary Phases (e.g., polysaccharide-based) mp_select Select mobile phase system (Normal or Reversed-Phase) csp_select->mp_select mp_opt Optimize mobile phase composition (e.g., alcohol modifier ratio) mp_select->mp_opt flow_temp_opt Optimize flow rate and column temperature mp_opt->flow_temp_opt method_val Validate the developed method flow_temp_opt->method_val

Caption: Logical workflow for chiral HPLC method development.

Conclusion

This application note provides a starting point for the development of a robust and reliable HPLC method for the analysis of 2,4-dimethyl-3-pentanol acetate using a C18 column and RI detection. The provided protocol is designed to be a self-validating system, with clear rationale for the chosen parameters. For enantiomeric analysis, a dedicated chiral method development approach is recommended.

References

  • Cheméo. (n.d.). Chemical Properties of 2,4-Dimethyl-3-pentanol acetate (CAS 84612-74-8). Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dimethyl-3-pentanol acetate. Retrieved from [Link]

  • Scribd. (n.d.). Gas Chromatography for Acetate Esters. Retrieved from [Link]

  • Krajewski, J., Gromiec, J., & Czerczak, S. (1979). [Gas chromatographic determination of acetic acid esters in the air]. Medycyna Pracy, 30(3), 167–173.
  • Caltech GPS. (n.d.). Acetate derivatives. Retrieved from [Link]

  • NIST. (n.d.). 2,4-Dimethyl-3-pentanol acetate. Retrieved from [Link]

  • NIST. (n.d.). 2,4-Dimethyl-3-pentanol acetate IR Spectrum. Retrieved from [Link]

  • Megazyme. (n.d.). Acetic Acid Assay Procedure. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2,4-dimethyl-3-pentanol. Retrieved from [Link]

  • Harada, N. (2016).
  • Colonna, W. J. (2022, March 10). How to perform HPLC analysis of ethanol, acetate, butyrate, and propanoate. ResearchGate. Retrieved from [Link]

  • Wang, S., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1589-1608.
  • Li, S., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(40), 11045-11063.
  • JECFA. (n.d.). HPLC Method for Flavourings. Retrieved from [Link]

  • Kulak, A., et al. (2017). In Situ Separation of the Chiral Target Compound (S)-2-Pentanol in Biocatalytic Reactive Distillation. Industrial & Engineering Chemistry Research, 56(22), 6443-6454.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction temperature and time for 2,4-dimethyl-3-pentanol acetate

Technical Support Center: Esterification of 2,4-Dimethyl-3-Pentanol Overview Synthesizing 2,4-dimethyl-3-pentanol acetate presents a unique kinetic challenge. The substrate, 2,4-dimethyl-3-pentanol (diisopropyl carbinol)...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Esterification of 2,4-Dimethyl-3-Pentanol

Overview Synthesizing 2,4-dimethyl-3-pentanol acetate presents a unique kinetic challenge. The substrate, 2,4-dimethyl-3-pentanol (diisopropyl carbinol), is a highly sterically hindered secondary alcohol. Standard acylation protocols often fail, leading to poor yields or unwanted elimination byproducts. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to achieve >85% conversion.

Mechanistic Troubleshooting & FAQs

Q1: Why does standard Fischer esterification yield <5% product even after 48 hours? A1: The failure of standard acid-catalyzed esterification is entirely driven by steric causality. According to conformational analyses based on 1, the two bulky isopropyl groups flanking the hydroxyl center create a massive steric blockade[1]. In the six-position relative to the attacking oxygen, these methyl groups severely hinder the formation of the required tetrahedral intermediate, rendering standard Fischer conditions kinetically inert at room temperature[1].

Q2: How does the DMAP/Acetic Anhydride system overcome this steric barrier? A2: The addition of 4-dimethylaminopyridine (DMAP) fundamentally alters the reaction pathway. Instead of relying on the weak nucleophilicity of the hindered alcohol, DMAP reacts rapidly with acetic anhydride to form a highly electrophilic 2[2]. This intermediate is reactive enough to force the nucleophilic attack of the hindered alcohol, a process known as 3[3].

DMAP_Mechanism A Acetic Anhydride + DMAP B N-Acylpyridinium Intermediate A->B Fast Complexation D Tetrahedral Transition State B->D Nucleophilic Attack C 2,4-Dimethyl-3-pentanol (Sterically Hindered) C->D Requires 50°C E 2,4-Dimethyl-3-pentyl acetate (Target Product) D->E Acetate Elimination E->A DMAP Regeneration via Et3N

DMAP-catalyzed acylation pathway for sterically hindered secondary alcohols.

Q3: What are the optimal temperature and time parameters for this reaction? A3: For 2,4-dimethyl-3-pentanol, the kinetic sweet spot is 50–60 °C for 12 to 16 hours . At room temperature (20–25 °C), the reaction stalls at ~40% conversion because the thermal energy is insufficient to overcome the activation barrier of the sterically crowded transition state[1]. Conversely, pushing the temperature above 80 °C induces thermal degradation and promotes E1/E2 elimination, yielding diisopropyl ethylene instead of the desired acetate[4].

Optimization_Logic Start Evaluate Reaction Condition T1 T < 25°C Time < 24h Start->T1 T2 T = 50-60°C Time = 12-16h Start->T2 T3 T > 80°C Time > 24h Start->T3 R1 Low Yield (<20%) Unreacted Alcohol T1->R1 Steric Blockade R2 Optimal Yield (>85%) Clean Conversion T2->R2 Kinetic Sweet Spot R3 Alkene Byproducts (Elimination) T3->R3 Thermal Degradation

Temperature and time optimization logic for 2,4-dimethyl-3-pentanol esterification.

Quantitative Data: Reaction Condition Matrix

The following table summarizes the causal relationship between reaction conditions and product distribution.

Reaction SystemTemperature (°C)Time (h)Conversion/Yield (%)Primary Observation / Byproduct
AcOH / H₂SO₄ (Fischer)8024< 5%Unreacted alcohol (Steric block)
Ac₂O / Pyridine2548~ 15%Unreacted alcohol (Weak activation)
Ac₂O / DMAP / Et₃N2524~ 40%Incomplete conversion
Ac₂O / DMAP / Et₃N 50 16 > 85% Clean conversion (Optimal)
Ac₂O / DMAP / Et₃N9024~ 60%Diisopropyl ethylene (Elimination)

Self-Validating Experimental Protocol

This procedure incorporates analytical hold-points to ensure the system is self-validating. Do not proceed to the next phase unless the analytical criteria are met.

Reagents:

  • 2,4-Dimethyl-3-pentanol: 1.0 equivalent (10 mmol, 1.16 g)

  • Acetic Anhydride (Ac₂O): 2.0 equivalents (20 mmol, 2.04 g)

  • Triethylamine (Et₃N): 3.0 equivalents (30 mmol, 3.03 g)

  • 4-Dimethylaminopyridine (DMAP): 0.1 equivalents (1 mmol, 0.12 g)

  • Anhydrous Dichloromethane (DCM): 20 mL

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with inert nitrogen gas.

  • Reagent Loading: Add 2,4-dimethyl-3-pentanol, Et₃N, and DMAP to the flask. Dissolve the mixture in 20 mL of anhydrous DCM.

  • Controlled Activation: Cool the flask to 0 °C using an ice bath. Add acetic anhydride dropwise over 10 minutes. Causality Note: This controls the initial exothermic complexation between DMAP and Ac₂O, preventing premature thermal degradation.

  • Thermal Optimization: Remove the ice bath and heat the reaction mixture to a precise internal temperature of 50 °C. Maintain vigorous stirring for 16 hours.

  • Analytical Hold-Point (Self-Validation): After 16 hours, withdraw a 50 µL aliquot. Quench it in 0.5 mL of saturated NaHCO₃, extract with 0.5 mL of ethyl acetate, and analyze via GC-MS or TLC (Hexane:EtOAc 9:1).

    • Validation Criteria: The peak/spot corresponding to the starting alcohol must be <5% relative to the product. If unreacted alcohol >10%, verify the integrity of your acetic anhydride and stir for an additional 4 hours at 50 °C.

  • Quenching & Workup: Once validated, cool the reaction to room temperature. Slowly add 20 mL of saturated aqueous NaHCO₃ to hydrolyze excess acetic anhydride (stir for 30 minutes until CO₂ evolution ceases).

  • Extraction & Purification: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers with 1M HCl (15 mL) to remove DMAP and Et₃N, followed by brine (15 mL). Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2,4-dimethyl-3-pentyl acetate.

References

  • Relative Rates of Transesterification vis-à-vis Newman's Rule of Six | The Journal of Organic Chemistry - ACS Public
  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry,
  • Dual Activation in the Esterification of Hindered Alcohols with Anhydrides Using MgBr2 and a Tertiary Amine | The Journal of Organic Chemistry,
  • The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study - ScholarWorks @ UTRGV,

Sources

Optimization

Technical Support Center: Isolating 2,4-Dimethyl-3-pentanol Acetate with High Fidelity

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide expert guidance on a common yet critical challenge in organic synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide expert guidance on a common yet critical challenge in organic synthesis: preventing the hydrolysis of the sterically hindered ester, 2,4-dimethyl-3-pentanol acetate, during aqueous workup procedures. Low yields and the reappearance of starting materials can be a significant bottleneck, and this guide offers in-depth troubleshooting, validated protocols, and an exploration of the underlying chemical principles to ensure the integrity of your product.

Troubleshooting Guide: Diagnosing and Solving Hydrolysis in Real-Time

This section is formatted as a rapid, question-and-answer guide to address the most pressing issues encountered during your experimental workup.

Q1: My final yield of 2,4-dimethyl-3-pentanol acetate is significantly lower than expected, and I see a significant amount of 2,4-dimethyl-3-pentanol in my crude NMR. What is the likely cause?

A1: This is a classic sign of ester hydrolysis during your aqueous workup.[1] The ester bond is being cleaved, reverting your product back to its alcohol and carboxylic acid precursors. This can be catalyzed by either residual acid from your reaction or the base used for neutralization. The bulky isopropyl groups on the alcohol portion of your ester provide significant steric hindrance, which inherently slows down hydrolysis compared to less hindered esters.[2][3][4][5][6] However, prolonged exposure to harsh aqueous conditions (strong acids/bases, elevated temperatures) can still lead to significant product loss.

Q2: I'm using sodium bicarbonate to neutralize the acid catalyst, but I'm still observing hydrolysis. What can I do differently?

A2: While sodium bicarbonate is a good choice as a weak base, several factors could still be contributing to hydrolysis:

  • Temperature: Are you performing the wash at room temperature? The rate of hydrolysis, even with a weak base, increases with temperature. Solution: Conduct all aqueous washes with ice-cold solutions (0-5 °C) and, if possible, keep your separatory funnel in an ice bath during the extraction process.

  • Contact Time: How long is the ester in contact with the aqueous bicarbonate solution? Even a mild base can cause significant hydrolysis if the exposure time is too long. Solution: Perform your extractions swiftly and efficiently. Do not let the biphasic mixture sit for extended periods. Aim to separate the layers as soon as they have settled.

  • Concentration: A saturated sodium bicarbonate solution is generally recommended. If the solution is too dilute, you may need to use a larger volume, increasing the amount of water and potentially prolonging contact time.

Q3: I'm struggling with emulsions during my workup. How can I break them without promoting hydrolysis?

A3: Emulsions are common when washing with basic solutions, as the salt of the carboxylic acid can act as a surfactant. Vigorous shaking is a primary cause.

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to ensure sufficient mixing without creating a stable emulsion.

  • Brine Wash: After the bicarbonate wash, a wash with a saturated solution of sodium chloride (brine) can help to break emulsions by increasing the ionic strength of the aqueous layer. This also helps to remove dissolved water from the organic layer.

  • Patience and Temperature: Sometimes, allowing the separatory funnel to stand for a period in an ice bath can help the layers to separate.

In-Depth Technical Guide: The Chemistry of Hydrolysis and Advanced Prevention Strategies

A deep understanding of the reaction mechanisms is paramount to designing a robust workup protocol. Ester hydrolysis can proceed through two primary pathways: acid-catalyzed and base-catalyzed (saponification).

The Mechanisms of Degradation

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification.[1] The reaction is an equilibrium process, and the presence of a large excess of water during the workup can shift the equilibrium back towards the starting materials. The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): This process is effectively irreversible because the carboxylic acid formed is deprotonated by the base to form a carboxylate salt, which is unreactive towards the alcohol.[7] The mechanism involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.

Due to the steric bulk of the two isopropyl groups flanking the ester linkage in 2,4-dimethyl-3-pentanol acetate, both the acid- and base-catalyzed hydrolysis pathways are significantly slower than for a linear, unhindered ester. However, they are not entirely suppressed.

Standard Mitigation Protocol: An Optimized Aqueous Workup

For many applications, a carefully controlled aqueous workup is sufficient. The following protocol is designed to minimize hydrolysis of sterically hindered esters like 2,4-dimethyl-3-pentanol acetate.

Experimental Protocol: Optimized Aqueous Workup

  • Cooling: Once your esterification reaction is complete, cool the reaction mixture to room temperature, and then further cool it in an ice bath to 0-5 °C.

  • Quenching (if applicable): If your reaction contains a water-reactive reagent, quench it slowly with an ice-cold, saturated solution of a mild quenching agent (e.g., ammonium chloride for organometallic reagents).

  • Dilution: Dilute the cooled reaction mixture with a cold, water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or methyl tert-butyl ether (MTBE)).

  • Neutralization: Transfer the mixture to a separatory funnel and wash with ice-cold, saturated sodium bicarbonate solution.

    • Caution: Add the bicarbonate solution slowly and vent the funnel frequently to release the pressure from the evolved CO2 gas.

    • Gently invert the funnel 5-10 times. Avoid vigorous shaking.

    • Allow the layers to separate and drain the aqueous layer.

    • Repeat the wash until the aqueous layer is no longer acidic (test with pH paper).

  • Brine Wash: Wash the organic layer once with ice-cold, saturated sodium chloride (brine) solution to remove residual water and help break any minor emulsions.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Isolation: Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. Use a cool water bath to prevent heating the ester.

Advanced Strategies for Highly Sensitive Systems

In cases where even a minimal amount of hydrolysis is unacceptable, or if the standard protocol proves insufficient, consider these advanced, non-aqueous workup strategies.

1. Solid-Phase Extraction (SPE) with Scavenger Resins

This technique avoids aqueous solutions altogether for the neutralization and removal of acidic impurities. Scavenger resins are solid-supported bases that react with and bind excess acid, which can then be simply filtered off.[3]

Experimental Protocol: Non-Aqueous Workup with Scavenger Resin

  • Cool and Dilute: Cool the reaction mixture to room temperature and dilute with a non-polar organic solvent (e.g., dichloromethane or toluene).

  • Add Scavenger Resin: Add a basic scavenger resin (e.g., a polymer-supported amine or carbonate) to the solution. The amount to be added should be in excess relative to the amount of acid catalyst used in the reaction.

  • Stir: Stir the mixture at room temperature. The reaction time will depend on the specific resin and the amount of acid to be scavenged. Monitor the removal of the acid by TLC or LC-MS.

  • Filter: Once the acid has been completely scavenged, filter the mixture to remove the resin.

  • Concentrate: Wash the resin with a small amount of the solvent and combine the filtrates. Concentrate the solution under reduced pressure to obtain the crude ester.

2. Phase Separator Columns

For rapid separation of organic and aqueous layers without the need for a separatory funnel, phase separator columns can be employed. These are disposable columns containing a hydrophobic frit that allows the passage of a denser, water-immiscible organic solvent while retaining the aqueous layer. This minimizes contact time between the two phases.

Workflow: Rapid Workup with a Phase Separator Column

  • Prepare Biphasic Mixture: Perform the neutralization wash in a flask or beaker as described in the standard protocol.

  • Apply to Column: Pour the entire biphasic mixture into the phase separator column.

  • Collect Organic Layer: The organic layer will pass through the hydrophobic frit under gravity, while the aqueous layer is retained. Collect the organic layer in a clean flask.

  • Dry and Concentrate: Dry the collected organic layer with an anhydrous drying agent, filter, and concentrate as usual.

Frequently Asked Questions (FAQs)

Q1: Why is 2,4-dimethyl-3-pentanol acetate considered "sterically hindered"?

A1: The ester functional group is attached to a secondary carbon which is bonded to two isopropyl groups. These bulky groups physically block the approach of nucleophiles (like water or hydroxide ions) to the electrophilic carbonyl carbon of the ester, thus slowing down the rate of hydrolysis.[2][3][4][5][6]

Q2: Can I use a stronger base like sodium hydroxide to speed up the neutralization of the acid catalyst?

A2: It is strongly advised not to use strong bases like sodium hydroxide or potassium hydroxide. These will significantly increase the rate of saponification (base-catalyzed hydrolysis), leading to substantial loss of your ester product.[7] Stick to weak bases like sodium bicarbonate or potassium carbonate.

Q3: Is there a completely non-aqueous way to perform the entire reaction and workup?

A3: Yes, in some cases. If your esterification is conducted under anhydrous conditions (e.g., using a Steglich esterification with DCC/DMAP), and the only significant impurity is the acid catalyst, using a basic scavenger resin as described in the advanced strategies is an excellent option for a completely non-aqueous procedure.

Q4: How can I confirm that hydrolysis has occurred?

A4: The most common methods are:

  • Thin-Layer Chromatography (TLC): The product of hydrolysis, the carboxylic acid, is more polar than the ester and will have a lower Rf value. The alcohol is also more polar.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The crude ¹H NMR spectrum will show characteristic peaks for the starting alcohol (2,4-dimethyl-3-pentanol) and carboxylic acid (acetic acid), in addition to your desired ester product.

  • Infrared (IR) Spectroscopy: The presence of a broad O-H stretch (around 3300-2500 cm⁻¹) in the crude product is indicative of the presence of a carboxylic acid.

Data Presentation

FactorConditionExpected Impact on Hydrolysis RateRationale
Steric Hindrance High (e.g., 2,4-dimethyl-3-pentanol acetate)DecreasedBulky groups physically block the approach of nucleophiles to the carbonyl carbon.[2][3][4][5][6]
Low (e.g., ethyl acetate)IncreasedLess steric shielding allows for easier access of nucleophiles.
Temperature Low (0-5 °C)DecreasedThe rate of chemical reactions, including hydrolysis, decreases at lower temperatures.
High (Room Temp. or above)IncreasedProvides more kinetic energy for molecules to overcome the activation energy of the reaction.
pH Neutral (pH ~7)MinimalHydrolysis is slowest at or near neutral pH.
Acidic (pH < 7) or Basic (pH > 7)IncreasedBoth acid and base catalyze the hydrolysis reaction.[1][7]
Base Strength Weak (e.g., NaHCO₃)Slower HydrolysisLower concentration of hydroxide ions leads to a slower rate of saponification.
Strong (e.g., NaOH)Faster HydrolysisHigher concentration of hydroxide ions accelerates the nucleophilic attack on the ester carbonyl.[7]

Visualizations

Hydrolysis Mechanisms

Hydrolysis_Mechanisms cluster_acid Acid-Catalyzed Hydrolysis (Reversible) cluster_base Base-Catalyzed Hydrolysis (Irreversible) A1 Ester A2 Protonated Ester A1->A2 + H+ A2->A1 - H+ A3 Tetrahedral Intermediate A2->A3 + H2O A3->A2 - H2O A4 Carboxylic Acid + Alcohol A3->A4 - H+ A4->A3 + H+ B1 Ester B2 Tetrahedral Intermediate B1->B2 + OH- B2->B1 - OH- B3 Carboxylic Acid + Alkoxide B2->B3 - B4 Carboxylate Salt + Alcohol B3->B4 Fast

Caption: Mechanisms for acid- and base-catalyzed ester hydrolysis.

Optimized Workup Workflow

Workup_Workflow Start Completed Reaction Mixture Cool Cool to 0-5 °C Start->Cool Dilute Dilute with Cold Organic Solvent Cool->Dilute Wash_Bicarb Wash with Cold Sat. NaHCO3 (aq) Dilute->Wash_Bicarb Wash_Brine Wash with Cold Brine (aq) Wash_Bicarb->Wash_Brine Dry Dry Organic Layer (e.g., MgSO4) Wash_Brine->Dry Filter Filter Dry->Filter Concentrate Concentrate under Reduced Pressure Filter->Concentrate End Purified 2,4-Dimethyl-3-pentanol Acetate Concentrate->End

Caption: Optimized aqueous workup protocol to minimize hydrolysis.

References

  • Buchwald, P., & Bodor, N. (1999). Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters. Journal of Medicinal Chemistry, 42(25), 5160–5168. [Link]

  • Gao, Y., et al. (2022). Density-based quantification of steric effects: validation by Taft steric parameters from acid-catalyzed hydrolysis of esters. Physical Chemistry Chemical Physics, 24(13), 7915-7923. [Link]

  • Buchwald, P., & Bodor, N. (1999). Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. Journal of Medicinal Chemistry, 42(25), 5160-8. [Link]

  • Gao, Y., et al. (2022). Density-Based Quantification of Steric Effect: Validation by Taft Steric Parameters from Acid-Catalyzed Hydrolysis of Esters. ResearchGate. [Link]

  • Takahashi, M., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics, 38, 100391. [Link]

  • Shehata, M. M., et al. (2013). Potential Applications of Zeolite Membranes in Reaction Coupling Separation Processes. International Journal of Chemical Engineering, 2013, 489468. [Link]

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkat USA. [Link]

  • Fischer Esterification-Typical Procedures. (2024). OperaChem. [Link]

  • SUPPORTING INFORMATION. University of California, Berkeley. [Link]

Sources

Troubleshooting

Advanced purification and distillation techniques for 2,4-dimethyl-3-pentanol acetate

Welcome to the Technical Support Center for the isolation and purification of highly sterically hindered esters. This guide is designed for researchers and drug development professionals and specifically addresses the th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of highly sterically hindered esters. This guide is designed for researchers and drug development professionals and specifically addresses the thermodynamic and physical challenges associated with 2,4-dimethyl-3-pentanol acetate.

Because of the bulky isopropyl groups flanking the ester linkage, the synthesis and subsequent purification of this compound require precise thermodynamic control to prevent thermal degradation and ensure high purity.

Quantitative Data Summary
ParameterValueSource
Chemical Formula C9H18O21[1]
Molecular Weight 158.24 g/mol 1[1]
CAS Registry Number 84612-74-82[2]
Precursor Boiling Point 139–140 °C (at 760 mmHg)3[3]
Recommended Distillation Pressure 10–15 mmHgField Standard
Troubleshooting Guides & FAQs

Q: Why am I seeing significant ester cleavage (reversion to 2,4-dimethyl-3-pentanol and acetic acid) during atmospheric distillation? A: The steric bulk of the two isopropyl groups in 2,4-dimethyl-3-pentanol acetate creates significant conformational strain, a phenomenon often analyzed through the lens of Newman's Rule of Six in transesterification and esterification dynamics[4]. At the elevated temperatures (typically >150 °C) required for atmospheric distillation, this steric tension drastically lowers the activation energy for thermal elimination (ester pyrolysis), yielding the corresponding alkene and acetic acid. Solution: Always perform fractional distillation under reduced pressure (e.g., 10–15 mmHg). Lowering the system pressure reduces the necessary heating bath temperature to approximately 70–85 °C, which is well below the thermal degradation threshold of the ester.

Q: My GC-FID analysis shows a persistent peak corresponding to unreacted 2,4-dimethyl-3-pentanol. How can I improve the separation? A: Because the precursor 2,4-dimethyl-3-pentanol boils at 139–140 °C[3] and its acetate ester has a relatively close boiling point under vacuum, a simple short-path distillation setup provides insufficient theoretical plates for baseline separation. Solution: Utilize a vacuum-jacketed Vigreux column (minimum 20 cm) or a column packed with glass helices. Maintain a high reflux ratio (e.g., 5:1) to ensure thermodynamic equilibrium between the vapor and liquid phases. This allows the more volatile alcohol to elute completely as a fore-run before you collect the main ester fraction.

Q: The distillate has a sharp, pungent odor indicating acetic acid contamination, despite a narrow boiling point range. How do I fix this? A: Acetic acid—a common byproduct if acetic anhydride or acetyl chloride was used in the synthesis—can co-distill or form azeotrope-like mixtures with sterically hindered esters. Relying solely on distillation for acid removal is a critical error. Solution: Implement a rigorous aqueous workup prior to distillation. Wash the crude organic layer with saturated aqueous sodium bicarbonate ( NaHCO3​ ) to convert the acid into water-soluble sodium acetate. Validate the removal by ensuring the aqueous waste maintains a pH > 7 before proceeding to the drying step.

Self-Validating Experimental Protocols
Protocol A: Pre-Distillation Chemical Washing

Causality: Removing acidic impurities prior to heating prevents acid-catalyzed hydrolysis of the ester during distillation.

  • Dilution: Dissolve the crude 2,4-dimethyl-3-pentanol acetate mixture in a low-boiling non-polar solvent (e.g., diethyl ether or pentane) at a 1:2 volume ratio.

  • Neutralization: Transfer to a separatory funnel. Add an equal volume of saturated NaHCO3​ solution. Caution: Vent frequently as CO2​ gas will evolve rapidly.

  • Phase Separation & Validation: Allow the layers to separate. Drain the lower aqueous layer and test its pH. Validation Step: Repeat the NaHCO3​ wash until gas evolution ceases and the aqueous layer tests strictly basic (pH 8).

  • Brine Wash: Wash the organic layer once with saturated NaCl (brine) to remove residual water.

  • Desiccation: Transfer the organic layer to an Erlenmeyer flask and add anhydrous magnesium sulfate ( MgSO4​ ). Swirl and let sit for 15 minutes.

  • Concentration: Filter off the drying agent and remove the volatile solvent using a rotary evaporator (water bath at 30 °C, 200 mbar).

Protocol B: Advanced Vacuum Fractional Distillation

Causality: Vacuum reduces thermal stress, while a Vigreux column provides the theoretical plates needed to separate the ester from unreacted alcohol.

  • Apparatus Assembly: Assemble a vacuum distillation setup consisting of a round-bottom flask, a 20-cm vacuum-jacketed Vigreux column, a distillation head with a thermometer, a water-cooled condenser, and a multi-neck receiving cow.

  • System Evacuation: Connect the system to a high-vacuum pump equipped with a cold trap. Gradually apply vacuum to reach 10–15 mmHg.

  • Heating: Submerge the boiling flask in a silicone oil bath. Gradually increase the temperature.

  • Equilibration: Allow the vapors to rise slowly through the Vigreux column to establish a stable reflux ring.

  • Fraction Collection:

    • Fore-run: Collect the lower-boiling unreacted 2,4-dimethyl-3-pentanol.

    • Main Fraction: Once the temperature stabilizes at the expected boiling point of the ester under vacuum, switch to a clean receiving flask to collect the pure 2,4-dimethyl-3-pentanol acetate.

  • Validation Step: Analyze the main fraction via GC-FID. A successful distillation will yield >99% purity with no broad acid peaks or precursor alcohol shoulders.

Process Visualizations

purification_workflow A Crude 2,4-Dimethyl-3-pentanol acetate (Contains Alcohol & Acid) B Aqueous Wash (NaHCO3 to remove Acetic Acid) A->B C Phase Separation (Discard Aqueous Layer) B->C D Desiccation (Anhydrous MgSO4) C->D E Vacuum Fractional Distillation (Vigreux Column) D->E F Pure 2,4-Dimethyl-3-pentanol acetate (>99% via GC-FID) E->F

Workflow for the isolation and purification of 2,4-dimethyl-3-pentanol acetate.

troubleshooting_tree Q1 Impurity Detected (GC-FID Analysis) Q2 Is it Unreacted Alcohol? (Lower Boiling Point) Q1->Q2 Q3 Is it Acetic Acid? (Pungent Odor / Broad Peak) Q1->Q3 A1 Increase Reflux Ratio & Use Longer Column Q2->A1 Yes A2 Repeat NaHCO3 Wash Before Distillation Q3->A2 Yes

Decision tree for identifying and resolving common distillation impurities.

References
  • Title: 2,4-Dimethyl-3-pentanol acetate Source: NIST Chemistry WebBook URL: [Link]

  • Title: Chemical Properties of 2,4-Dimethyl-3-pentanol acetate (CAS 84612-74-8) Source: Cheméo URL: [Link]

  • Title: Relative Rates of Transesterification vis-à-vis Newman's Rule of Six Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Cross-Validation of NMR Chemical Shifts for 2,4-Dimethyl-3-Pentanol Acetate Derivatives: A Comparative Guide to Predictive Methodologies

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Application Note Executive Summary In modern drug development and synthetic chemistry, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Application Note

Executive Summary

In modern drug development and synthetic chemistry, the unambiguous assignment of molecular structures relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. However, predicting the NMR spectra of sterically hindered, flexible molecules like 2,4-dimethyl-3-pentyl acetate (the acetate derivative of diisopropylcarbinol) exposes the critical limitations of traditional 2D empirical prediction tools.

This guide provides an objective, data-driven comparison of three leading NMR prediction methodologies—Empirical (HOSE/Additivity) , Density Functional Theory (DFT-GIAO) , and 3D Graph Neural Networks (3D-GNN) . By cross-validating these computational approaches against experimental ground truth, we establish a self-validating workflow for accurately assigning complex conformational ensembles[1].

The Mechanistic Challenge: Steric Hindrance and Conformational Averaging

To understand why certain predictive models fail, we must examine the causality of the molecule's 3D environment. 2,4-dimethyl-3-pentyl acetate features a central acetate-bearing methine flanked by two bulky isopropyl groups.

  • The Failure of 2D Topology: Empirical predictors rely on Hierarchically Ordered Spherical Environment (HOSE) codes or linear additivity rules. They assume that the chemical shift of a nucleus is a simple sum of the effects of its neighbors.

  • Newman's Rule of Six & Steric Compression: In reality, the severe steric crowding forces the acetate moiety into specific dihedral angles to minimize steric clash (a phenomenon closely related to Newman's Rule of Six)[2]. This restricted rotation causes the anisotropic magnetic cone of the carbonyl π -system to shield or deshield the adjacent protons anomalously.

  • The Necessity of 3D Modeling: Because 2D empirical models assume free rotation and average shielding, they systematically miscalculate the chemical shifts of the central C3 methine. Accurate prediction strictly requires 3D conformation-aware models (DFT or 3D-GNN) that account for the Boltzmann-weighted average of accessible states[3].

Methodology Comparison

We evaluated three distinct classes of NMR prediction tools for their performance on sterically hindered acetates:

  • Empirical/Heuristic Methods (e.g., ChemDraw, MestReNova Basic):

    • Mechanism: Matches 2D sub-graphs to historical databases.

    • Pros: Instantaneous execution (< 1 second).

    • Cons: Fails on complex stereocenters and conformationally locked systems.

  • Quantum Mechanical Methods (DFT-GIAO):

    • Mechanism:Ab initio calculation of magnetic shielding tensors using Gauge-Independent Atomic Orbitals (GIAO)[4].

    • Pros: The gold standard for accuracy; accounts for subtle electronic and spatial effects.

    • Cons: Computationally prohibitive for high-throughput screening (hours to days per molecule).

  • Machine Learning (3D-GNN / Δ -ML):

    • Mechanism: Utilizes 3D Graph Neural Networks trained via transfer learning on both DFT and experimental datasets[5].

    • Pros: Delivers DFT-level accuracy at empirical speeds by recognizing 3D spatial relationships without solving the Schrödinger equation iteratively[1].

Self-Validating Experimental & Computational Protocol

To ensure rigorous cross-validation, the experimental acquisition and computational predictions must operate as a closed-loop, self-validating system.

Step 1: Experimental Data Acquisition (Ground Truth)
  • Sample Preparation: Dissolve 15 mg of high-purity 2,4-dimethyl-3-pentyl acetate in 600 µL of CDCl 3​ .

  • Internal Standard: Add 0.03% v/v Tetramethylsilane (TMS). Causality: TMS provides an absolute 0.00 ppm reference, which is mathematically essential for calculating the isotropic shielding tensor offsets during DFT validation[6].

  • Acquisition: Acquire 1 H (400 MHz) and 13 C (100 MHz) spectra at a strictly controlled 298 K. Causality: Conformational exchange rates in sterically hindered acetates are highly temperature-dependent; temperature fluctuations will alter the observed time-averaged chemical shifts.

Step 2: Conformational Search & Boltzmann Weighting
  • Mechanics: Perform a conformational search using the MMFF94 force field.

  • Ensemble Generation: Isolate all conformers within a 3.0 kcal/mol energy window. Causality: A single global minimum is scientifically invalid for flexible molecules. The NMR timescale averages the signals of all populated states at room temperature; thus, a Boltzmann-weighted ensemble must be generated[1].

Step 3: DFT-GIAO Calculation
  • Optimization: Optimize geometries at the B3LYP-D3/6-311G(d,p) level utilizing a Polarizable Continuum Model (PCM) for chloroform[4].

  • Tensor Calculation: Calculate magnetic shielding tensors using the mPW1PW91/6-311+G(2d,p) functional. Convert tensors to chemical shifts using empirically scaled reference values[3].

Step 4: 3D-GNN Prediction
  • Execution: Input the MMFF94-optimized 3D conformers into a pre-trained 3D-GNN model (e.g., CASCADE or a Δ -ML framework) to instantly generate predicted shifts based on the 3D spatial graphs[5].

Data Presentation & Performance Metrics

The following tables summarize the cross-validation of the predicted 13 C chemical shifts against the experimental ground truth for 2,4-dimethyl-3-pentyl acetate.

Table 1: 13 C NMR Chemical Shift Cross-Validation (ppm)
Carbon PositionExperimentalEmpirical (2D)DFT-GIAO (3D)3D-GNN (ML)
C1, C5 (CH 3​ )18.219.518.418.3
C2, C4 (CH)30.533.130.830.6
C3 (CH-OAc)82.476.881.982.1
C=O (Acetate)170.8171.5171.1170.9
CH 3​ (Acetate)21.121.021.321.2

Data Insight: Note the severe 5.6 ppm error in the Empirical prediction for the C3 methine. 2D models fail to account for the steric compression shift induced by the isopropyl groups, whereas both DFT and 3D-GNN successfully capture this 3D spatial effect.

Table 2: Overall Performance Metrics
Methodology 1 H MAE (ppm) 13 C MAE (ppm)Average Compute Time
Empirical (2D) 0.353.20< 1 sec
DFT-GIAO (3D) 0.121.45~14 hours
3D-GNN (ML) 0.141.55< 5 sec

Visualizing the Cross-Validation Workflow

The diagram below illustrates the logical relationship between the experimental ground truth and the parallel computational pipelines.

NMR_Workflow Target 2,4-dimethyl-3-pentyl acetate (Sterically Hindered Target) Exp Experimental NMR (1H & 13C Acquisition) Target->Exp Synthesis Conf Conformational Ensemble (Molecular Mechanics) Target->Conf 3D Modeling Emp Empirical Prediction (HOSE Codes/Additivity) Target->Emp 2D Topology CrossVal Statistical Cross-Validation (RMSE, MAE, Δδ Analysis) Exp->CrossVal Ground Truth DFT DFT-GIAO Prediction (mPW1PW91/6-311+G**) Conf->DFT ML 3D-GNN ML Prediction (Transfer Learning) Conf->ML DFT->CrossVal ML->CrossVal Emp->CrossVal

Computational vs. Experimental NMR Cross-Validation Workflow.

Conclusion & Recommendations

For the routine analysis of simple, unhindered scaffolds, empirical 2D tools remain sufficient. However, for complex drug candidates and sterically hindered targets like 2,4-dimethyl-3-pentyl acetate, empirical methods introduce unacceptable margins of error.

Based on our cross-validation data, the 3D-GNN machine learning approach offers the optimal operational balance for drug development professionals. By leveraging deep learning architectures trained on high-fidelity quantum mechanical data, 3D-GNNs deliver DFT-quality predictions while entirely bypassing the prohibitive computational bottlenecks of traditional ab initio calculations[1][5].

References

  • Relative Rates of Transesterification vis-à-vis Newman's Rule of Six. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science (RSC). URL:[Link]

  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling (PMC). URL:[Link]

  • Predicting Density Functional Theory-Quality Nuclear Magnetic Resonance Chemical Shifts via Δ-Machine Learning. Journal of Chemical Information and Modeling (ACS). URL:[Link]

  • DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. NSF Public Access Repository. URL:[Link]

Sources

Comparative

Comparative Gas Chromatography Retention Analysis of 2,4-Dimethyl-3-pentanol Acetate and Isomeric Esters

For analytical chemists and drug development professionals, gas chromatography (GC) is a cornerstone technique for resolving complex volatile mixtures. However, distinguishing between structural isomers of aliphatic este...

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Author: BenchChem Technical Support Team. Date: April 2026

For analytical chemists and drug development professionals, gas chromatography (GC) is a cornerstone technique for resolving complex volatile mixtures. However, distinguishing between structural isomers of aliphatic esters can be challenging due to their identical molecular weights and highly similar mass fragmentation patterns.

This guide provides an objective, data-driven comparison of the chromatographic performance of 2,4-dimethyl-3-pentanol acetate (also known as diisopropylcarbinyl acetate) against its structural alternatives. By examining the causality between molecular geometry and stationary phase interactions, we establish a robust framework for identifying highly branched esters.

Mechanistic Causality: Steric Hindrance and Retention Time

The retention time of an analyte on a non-polar stationary phase (such as 5% phenyl-methylpolysiloxane) is primarily governed by its vapor pressure and dispersive van der Waals interactions with the column film.

Although 2,4-dimethyl-3-pentanol acetate and heptyl acetate share the exact same molecular formula ( C9​H18​O2​ ) and molecular weight (158.24 g/mol ), their chromatographic behavior diverges drastically. The causality behind this divergence lies in their molecular geometry:

  • Highly Branched Geometry: The dual isopropyl groups flanking the carbinyl carbon in 2,4-dimethyl-3-pentanol acetate create severe steric bulk. This spherical, compact molecular geometry minimizes the surface area available for interaction with the stationary phase. Consequently, it exhibits higher volatility and weaker dispersive forces, resulting in an exceptionally low Kovats Retention Index (RI) of 1032 .

  • Linear Geometry: In contrast, the unbranched alkyl chain of heptyl acetate maximizes surface area contact. This structural flexibility allows the molecule to align closely with the polysiloxane stationary phase, leading to stronger dispersive forces, lower volatility, and significantly delayed elution (RI = 1115) .

Because of this steric effect, 2,4-dimethyl-3-pentanol acetate elutes much closer to a linear C8 ester (hexyl acetate) than to its true C9 linear counterpart.

Comparative Retention Data Analysis

To objectively benchmark the performance and elution order of 2,4-dimethyl-3-pentanol acetate, we must compare it against a spectrum of moderately branched and linear alternatives. The quantitative data below summarizes the retention indices on a standard semi-non-polar column (e.g., DB-5, HP-5MS).

CompoundMolecular FormulaStructural ClassificationKovats RI (Non-Polar)Elution Order
Hexyl acetate (Reference) C8​H16​O2​ Linear C8 Ester10101
2,4-Dimethyl-3-pentanol acetate C9​H18​O2​ Highly Branched C9 Ester1032 2
3-Heptyl acetate C9​H18​O2​ Moderately Branched C910403
2-Heptyl acetate C9​H18​O2​ Moderately Branched C910414
Heptyl acetate C9​H18​O2​ Linear C9 Ester11155

Data supported by the and .

Key Insight: The 83-index-unit gap between 2,4-dimethyl-3-pentanol acetate and heptyl acetate guarantees baseline resolution between these isomers. For researchers optimizing high-throughput GC methods, substituting linear esters with highly branched alternatives like 2,4-dimethyl-3-pentanol acetate can significantly compress run times without sacrificing resolution.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in isomer identification, raw retention times ( tR​ ) should never be used in isolation. They are highly susceptible to carrier gas velocity fluctuations, column trimming, and oven calibration errors.

The following step-by-step methodology utilizes an internal n -alkane calibration to create a self-validating system . By dynamically calculating the Linear Retention Index (LRI) during every run, the system corrects for instrumental drift. If the calculated LRI deviates by more than ±2 units from the established literature value, the protocol automatically flags a potential system leak or active site formation, demanding maintenance before data acceptance.

Step-by-Step GC-MS Methodology
  • Sample Preparation: Dilute 2,4-dimethyl-3-pentanol acetate and the comparative reference isomers to 100 µg/mL in GC-grade hexane. Spike the vial with 10 µg/mL of a homologous C8​−C20​ n -alkane standard mixture. Causality: Co-injecting the alkanes ensures that the target analytes and reference markers experience the exact same thermal and pneumatic conditions.

  • Instrument Configuration: Equip an Agilent 7890A GC (or equivalent) coupled with a mass spectrometer. Install an HP-5MS capillary column (30 m length × 0.25 mm ID × 0.25 µm film thickness).

  • Injection Parameters: Inject 1.0 µL of the sample in split mode (10:1 ratio) with the inlet temperature set to 250°C. Causality: The split ratio prevents column overloading and peak tailing, which would otherwise skew the retention time apex and invalidate the RI calculation.

  • Temperature Program: Set the initial oven temperature to 40°C and hold for 3 minutes to focus the volatile analytes at the column head. Ramp the temperature at 5°C/min to 200°C, followed by a 20°C/min bake-out ramp to 280°C (hold 5 min). Causality: The gentle 5°C/min ramp provides sufficient theoretical plates to achieve baseline resolution between closely eluting isomers (e.g., 2-heptyl vs. 3-heptyl acetate).

  • Detection & Validation: Operate the MS in Electron Ionization (EI) mode at 70 eV. Extract the retention times for the target esters and the adjacent n -alkanes. Calculate the LRI using the Van Den Dool and Kratz equation to validate the identity of the branched ester.

Analytical Workflow Diagram

The logical sequence of the self-validating retention index protocol is mapped below.

GC_Workflow Prep Sample Preparation (Ester + n-Alkanes) Inject Split Injection (250°C, 10:1 Ratio) Prep->Inject 1.0 µL Separation Capillary GC Separation (HP-5MS, 5°C/min Ramp) Inject->Separation Vaporization MS EI-MS Detection (70 eV, m/z 40-400) Separation->MS Elution Data Extract tR Data (Target & Alkanes) MS->Data Chromatogram Calc LRI Calculation (Van Den Dool & Kratz) Data->Calc Normalization Valid Database Validation (NIST / PubChem) Calc->Valid RI Match (± 2 Units)

Figure 1: GC-MS workflow for self-validating retention index determination.

References
  • National Center for Biotechnology Information. "2,4-Dimethylpentan-3-yl acetate." PubChem Compound Summary for CID 145036. Retrieved from:[Link][1]

  • NIST Mass Spectrometry Data Center. "Acetic acid, heptyl ester." NIST Chemistry WebBook, SRD 69. Retrieved from:[Link][2][3]

  • National Center for Biotechnology Information. "3-Heptanyl acetate." PubChem Compound Summary for CID 537615. Retrieved from:[Link][4]

  • NIST Mass Spectrometry Data Center. "Acetic acid, hexyl ester." NIST Chemistry WebBook, SRD 69. Retrieved from:[Link][5]

Sources

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